4-Amino-6-chloro-2-methoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUWLPGLWAGNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344069 | |
| Record name | 4-Amino-6-chloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-55-3 | |
| Record name | 4-Amino-6-chloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-Amino-6-chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of amino, chloro, and methoxy functional groups on the pyrimidine core imparts a specific reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, enabling chemists to optimize reaction conditions, ensure the quality of synthetic products, and predict its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established scientific principles.
Molecular and Structural Properties
The structural integrity and three-dimensional arrangement of a molecule are fundamental to its physical and chemical behavior.
Molecular Formula: C₅H₆ClN₃O
Molecular Weight: 159.57 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Crystal Structure: The title compound, C₅H₆ClN₃O, is essentially planar, with a maximum deviation of 0.0256 (11) Å for all non-hydrogen atoms.[1] In the crystalline state, adjacent molecules are linked by a pair of N—H⋯N hydrogen bonds, which forms an inversion dimer with an R2²(8) ring motif.[1] These dimers are further connected through N—H⋯O hydrogen bonds, creating an undulating sheet structure.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | Commercial supplier data |
| Melting Point | 168-171 °C | [2] |
| Boiling Point | 349.4±45.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol, N,N-dimethylformamide, dioxane, acetone, ethyl acetate, chloroform, acetonitrile, n-propanol, ethanol, and isopropanol. Limited solubility in toluene and ethyl benzene. | [4] |
| pKa | Not experimentally determined. The presence of the amino group suggests basic character, while the pyrimidine ring itself is weakly basic. |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for the reliable use of a chemical compound. The following section outlines standardized protocols for measuring key physical parameters of this compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of this compound can be determined in various solvents to establish a comprehensive solubility profile. A study by Huang and Yao (2021) systematically measured the solubility of the isomer 2-amino-4-chloro-6-methoxypyrimidine in several organic solvents, providing a valuable reference.[5]
Methodology (Isothermal Saturation Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Analysis: The solubility is expressed in terms of mg/mL or molarity. The experiment is repeated at different temperatures to assess the temperature dependence of solubility.
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.
FTIR Spectrum of this compound: An experimental FTIR spectrum is available and can be accessed through public databases.[6]
Interpretation of Key Peaks:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amino group. The presence of two bands in this region is characteristic of asymmetric and symmetric stretching.
-
~3000-2800 cm⁻¹: C-H stretching vibrations of the methoxy group and the aromatic C-H bond.
-
~1650-1600 cm⁻¹: N-H bending (scissoring) vibration of the amino group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.
-
~1250-1000 cm⁻¹: C-O stretching vibration of the methoxy group.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ ~6.0 ppm (s, 1H): This singlet would correspond to the proton at the 5-position of the pyrimidine ring.
-
δ ~5.2 ppm (br s, 2H): A broad singlet for the two protons of the amino group. The broadness is due to quadrupole effects of the nitrogen and potential hydrogen exchange.
-
δ ~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~170 ppm: Carbon at the 2-position (attached to the methoxy group and two nitrogens).
-
~160 ppm: Carbon at the 6-position (attached to the chlorine and nitrogen).
-
~158 ppm: Carbon at the 4-position (attached to the amino group and nitrogen).
-
~90 ppm: Carbon at the 5-position.
-
~55 ppm: Carbon of the methoxy group.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z 159, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 161 with an intensity of approximately one-third of the M⁺ peak.
-
Key Fragments:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 144.
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z 124.
-
Loss of hydrogen cyanide (HCN) from the pyrimidine ring.
-
Stability and Reactivity
Chemical Stability
The stability of this compound is a critical factor for its storage and handling. It is generally stable under standard laboratory conditions. However, like many chloropyrimidines, it can be susceptible to hydrolysis, particularly under forcing acidic or basic conditions. The chloro substituent at the 6-position is activated towards nucleophilic substitution.
Forced Degradation Studies: To fully characterize the stability profile, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[8][9][10] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating analytical method, typically HPLC, should be developed and validated for this purpose.[7]
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro group, and the nucleophilic character of the amino group.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles.[11][12] This reactivity is fundamental to its use as a synthetic intermediate. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring.
-
Reactions of the Amino Group: The amino group at the 4-position is nucleophilic and can undergo reactions typical of primary amines, such as acylation and alkylation, although its reactivity can be modulated by the electronic effects of the pyrimidine ring.
-
Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic substitution. However, the amino group can direct electrophiles to the 5-position.
Caption: Key Reactive Sites of the Molecule.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in synthetic chemistry. This in-depth technical guide has provided a comprehensive overview of its fundamental physical properties, including its molecular and crystal structure, physicochemical parameters, spectroscopic profile, and a discussion of its stability and reactivity. The detailed experimental protocols and data interpretation guidelines presented herein are intended to support researchers and scientists in the effective and safe utilization of this important chemical intermediate in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-6-chloro-2-methoxypyrimidine: Synthesis, Analysis, and Applications
Introduction: In the landscape of modern drug discovery and agrochemical development, substituted pyrimidines represent a class of heterocyclic compounds with exceptional versatility and significance. Among these, 4-Amino-6-chloro-2-methoxypyrimidine stands out as a pivotal synthetic intermediate. Its unique arrangement of functional groups—an amino group for nucleophilic reactions, a reactive chloro substituent for displacement, and a methoxy group influencing electronic properties—makes it a highly valuable building block for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its chemical structure, synthesis, comprehensive analytical characterization, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Chapter 1: Core Compound Profile
A thorough understanding of the fundamental properties of this compound (CAS No: 3286-55-3) is the cornerstone of its effective application in research and synthesis.[1]
Chemical Structure and Identification
The molecular architecture of this compound is defined by a pyrimidine ring substituted at positions 2, 4, and 6. The strategic placement of the methoxy, amino, and chloro groups dictates its reactivity and utility as a precursor.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 6-Chloro-2-methoxypyrimidin-4-amine |
| CAS Number | 3286-55-3[1][2] |
| Molecular Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.57 g/mol [3][4] |
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, from reaction setup to purification and formulation. While extensive data for this specific isomer is not widely published, properties can be reliably inferred from its close structural isomers and related pyrimidine derivatives.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale / Comparative Data |
|---|---|---|
| Appearance | White to pale yellow crystalline powder | Typical for substituted aminopyrimidines. The 2-amino isomer is a pale yellow powder.[3] |
| Melting Point | Approx. 165-175 °C (predicted) | The closely related isomer, 2-Amino-4-chloro-6-methoxypyrimidine, has a melting point of 168-173 °C.[3][5][6] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like Methanol, DMF, DMSO. | The polarity imparted by the amino and methoxy groups, combined with the heterocyclic core, suggests solubility in polar organic solvents.[7][8] |
Chapter 2: Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from readily available pyrimidine precursors. The key strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, where the order of substituent introduction is critical to achieving the desired isomer.
Synthetic Strategy
A logical and cost-effective pathway starts with 4,6-dichloropyrimidine. The first step involves a selective ammonolysis or aminolysis reaction, followed by methoxylation. Controlling reaction temperature is crucial to favor the substitution at the more reactive C4 position and prevent side reactions.[9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for substituted pyrimidines.[9]
-
Ammonolysis:
-
To a pressure vessel, charge 4,6-dichloropyrimidine and an aqueous ammonia solution (e.g., 25-30%). The molar ratio of ammonia to the dichloropyrimidine should be in excess (e.g., 4:1 to 8:1).[9]
-
Seal the vessel and heat the reaction mixture to 55-60 °C with vigorous stirring. Maintain this temperature for 4-6 hours.
-
Causality: The controlled temperature ensures selective mono-substitution at the C4 position, which is more activated towards nucleophilic attack than the C6 position. Excess ammonia drives the reaction to completion.
-
Cool the reaction mixture to room temperature. The product, 4-amino-6-chloropyrimidine, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Methoxylation (Not directly applicable for the target compound, but for related isomers):
-
Note: The prompt's target has a methoxy group at C2, which is not present on the starting material. A more appropriate synthesis would start from a precursor like 2-methoxy-4,6-dichloropyrimidine or involve a different strategy. However, adapting the general principle from the literature for related compounds:
-
To synthesize the isomeric 2-Amino-4-chloro-6-methoxypyrimidine , one would start with 2-amino-4,6-dichloropyrimidine.[10][11]
-
Suspend 2-amino-4,6-dichloropyrimidine in methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (CH₃ONa) in methanol (typically 1.05 to 1.10 molar equivalents) dropwise at room temperature.[10]
-
After addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC or HPLC.
-
Causality: The strongly nucleophilic methoxide ion displaces one of the chloro groups. The reaction is driven to completion by heating.
-
Cool the reaction, and precipitate the product by adding water. Filter, wash with water, and dry.
-
Purification Protocol: Recrystallization
Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the final product.
-
Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Self-Validation: Confirm purity using HPLC and measure the melting point. A sharp melting point range close to the literature value indicates high purity.
Chapter 3: Comprehensive Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach is essential.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
Experimental Protocol:
-
Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the isotope.[12]
-
-
Data Interpretation: While experimental spectra for this compound are not readily available, we can predict the key signals based on established chemical shift principles and data from its 2-amino isomer.[5][13]
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Spectrum | Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ¹H NMR | ~7.1-7.4 | Broad Singlet | -NH₂ | Amino protons are typically broad and their shift is concentration-dependent. |
| ~6.2-6.4 | Singlet | H-5 | The single proton on the pyrimidine ring. Its exact shift is influenced by the surrounding substituents. | |
| ~3.8-3.9 | Singlet | -OCH₃ | Methoxy protons are sharp singlets, typically found in this region.[5] | |
| ¹³C NMR | ~168-170 | Singlet | C-2 | Carbon attached to two heteroatoms (N and O). |
| ~162-164 | Singlet | C-4 | Carbon attached to the amino group. | |
| ~159-161 | Singlet | C-6 | Carbon attached to the chloro group. | |
| ~95-98 | Singlet | C-5 | The only carbon bearing a hydrogen atom, expected to be the most upfield aromatic carbon. |
| | ~54-56 | Singlet | -OCH₃ | Methoxy carbon signal. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for identifying functional groups based on their vibrational frequencies.
-
Experimental Protocol (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the powdered sample onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[14]
-
-
Data Interpretation: The spectrum will confirm the presence of key functional groups.[15]
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium, Sharp (Doublet) | N-H stretching (asymmetric & symmetric) of the primary amine.[16] |
| ~3050 | Weak | Aromatic C-H stretching. |
| ~1640 | Strong | N-H bending (scissoring) vibration.[16] |
| ~1570 | Strong | C=N and C=C stretching vibrations of the pyrimidine ring. |
| ~1250 | Strong | C-O stretching of the methoxy group. |
| ~800-750 | Medium-Strong | C-Cl stretching vibration. |
Mass Spectrometry (MS)
MS provides the molecular weight and valuable structural information from fragmentation patterns.
-
Experimental Protocol (GC-MS):
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate.
-
Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.[12]
-
-
Data Interpretation:
-
Molecular Ion (M⁺): The key signal will be the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak at m/z 159 (for ³⁵Cl) and a peak at m/z 161 (for ³⁷Cl) in an approximate 3:1 ratio. This pattern is a definitive confirmation of a mono-chlorinated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a methoxy radical (•OCH₃), or loss of a chlorine radical (•Cl).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical and chemical intermediates.
-
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.
-
Table 5: Representative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | A reverse-phase C18 column is a robust choice for separating moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape for the basic amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the compound. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution ensures that the main peak is well-resolved from any earlier or later eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis at 254 nm | The aromatic pyrimidine ring will have strong absorbance at this wavelength. |
| System Suitability | Tailing factor < 1.5; Plate count > 2000 | These parameters validate that the chromatographic system is performing correctly. |
Chapter 4: Applications in Research and Development
The value of this compound lies in its role as a versatile scaffold. The differential reactivity of its functional groups allows for sequential and site-selective modifications, making it a powerful tool for building molecular diversity.
-
Medicinal Chemistry: This compound is an essential intermediate for synthesizing a wide array of pharmaceuticals. The amino group can be acylated or used in coupling reactions, while the chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SNAr reactions. This has led to its use in the development of:
-
Antiviral and Anticancer Agents: Many kinase inhibitors and other targeted therapies feature a substituted pyrimidine core.[3][17][18]
-
Herbicides and Fungicides: It is a key building block for sulfonylurea herbicides and other agrochemicals that require a pyrimidine scaffold for their biological activity.[3][4][10][11]
-
Caption: Role as a versatile scaffold in synthesis.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in life sciences. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of novel compounds with therapeutic and agricultural potential. By employing the rigorous analytical methodologies detailed in this guide, researchers can ensure the quality and integrity of their work, accelerating the journey from discovery to application.
References
- 1. labshake.com [labshake.com]
- 2. 6-CHLORO-4-AMINO-2-METHOXYPYRIMIDINE | 3286-55-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-4-chloro-6-methoxypyrimidine | Alzchem Group [alzchem.com]
- 5. 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 [chemicalbook.com]
- 6. 2-Amino-4-chloro-6-methoxypyrimidine 95 5734-64-5 [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. benchchem.com [benchchem.com]
- 9. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 10. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 11. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Amino-6-chloro-2-methoxypyrimidine
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-amino-6-chloro-2-methoxypyrimidine, a pivotal intermediate in the development of pharmaceutical agents and agrochemicals. The primary synthetic route detailed herein involves the regioselective nucleophilic aromatic substitution (SNAr) on 4-amino-2,6-dichloropyrimidine using sodium methoxide. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, outlines critical safety and handling procedures, and presents methods for analytical characterization of the final product. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical science, forming the core of numerous bioactive molecules. The specific functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological or biological properties. This compound is a valuable building block, serving as a precursor for a wide range of more complex molecules, including highly active herbicides and pharmaceutical ingredients.[1][2] Its synthesis from the readily available 4-amino-2,6-dichloropyrimidine is a key transformation that leverages the principles of regioselective aromatic substitution.[3]
The challenge and elegance of this synthesis lie in controlling the regioselectivity of the methoxylation. The 4-amino-2,6-dichloropyrimidine substrate presents two reactive chlorine atoms at the C2 and C6 positions. The successful synthesis of the desired product hinges on the preferential substitution at the C2 position, a phenomenon governed by the electronic landscape of the pyrimidine ring. This guide will dissect the factors that control this selectivity and provide a robust methodology to achieve high yields of the target compound.
Reaction Mechanism and Regioselectivity
The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (methoxide ion, CH₃O⁻) attacks the electron-deficient pyrimidine ring, leading to the displacement of a halide leaving group (Cl⁻).[4][5]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The Question of Regioselectivity:
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[7] The presence of two chlorine atoms further activates the ring. The regioselectivity (C2 vs. C6) of the methoxide attack is primarily dictated by the electronic influence of the amino group at the C4 position. While substitutions on dichloropyrimidines often favor the C4/C6 positions, the presence of an electron-donating group like an amino group at C4 alters the electronic distribution, making the C2 position more susceptible to nucleophilic attack in this specific substrate.[7][8] This is because the electron-donating amino group can destabilize the negative charge of the Meisenheimer intermediate more significantly when the attack occurs at the adjacent C6 position compared to the more distant C2 position. Quantum mechanics (QM) analyses confirm that electron-donating substituents can reverse the typical C4 selectivity seen in other dichloropyrimidine systems.[8]
References
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-Depth Technical Guide to N-Boc-cis-4-fluoro-L-proline
This guide provides a comprehensive technical overview of N-Boc-cis-4-fluoro-L-proline, a fluorinated amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, key applications in medicinal chemistry, and essential safety protocols. This document is designed to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.
Compound Identification and Core Properties
N-Boc-cis-4-fluoro-L-proline is a synthetic derivative of the amino acid L-proline. The incorporation of a fluorine atom and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine bestow unique conformational properties and chemical utility, making it a valuable building block in peptide synthesis and the development of novel therapeutics.
Synonyms: (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-cis-4-fluoro-L-proline CAS Number: 203866-13-1 Molecular Formula: C₁₀H₁₆FNO₄ Molecular Weight: 233.24 g/mol
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-Boc-cis-4-fluoro-L-proline
| Property | Value | Source(s) |
| Appearance | White solid, crystals, or powder | [1] |
| Melting Point | 157-161 °C (decomposes) | |
| Optical Activity | [α]²²/D −71.0±5°, c = 1 in chloroform | |
| Assay | ≥96.0% to ≤104.0% (Aqueous acid-base Titration) | [1] |
| Solubility | Soluble in methanol and chloroform. |
The Strategic Advantage of Fluorination in Proline Analogs
The introduction of a fluorine atom at the C4 position of the proline ring is a critical modification that significantly influences the molecule's conformational behavior. Proline residues in peptides and proteins exhibit a unique equilibrium between two distinct ring pucker conformations: Cγ-exo and Cγ-endo. This puckering, in turn, influences the cis-trans isomerization of the preceding peptide bond, a process that is often a rate-limiting step in protein folding and function.[2]
The highly electronegative fluorine atom exerts a powerful stereoelectronic effect, known as the gauche effect, which biases the ring pucker. In the case of cis-4-fluoro-L-proline, the Cγ-endo pucker is favored.[3] This conformational restriction can be strategically employed to stabilize specific secondary structures in peptides, such as β-turns and polyproline helices, thereby enhancing their biological activity and stability.[2][4] For drug development professionals, this translates into an ability to design peptidomimetics with more predictable and rigid conformations, leading to improved target binding and pharmacokinetic profiles.
Synthesis and Purification Protocols
The synthesis of N-Boc-cis-4-fluoro-L-proline and its derivatives often starts from the readily available and relatively inexpensive trans-4-hydroxy-L-proline.[4][5] A common synthetic strategy involves the protection of the amine group, followed by fluorination and ester hydrolysis. Large-scale, chromatography-free synthesis protocols have been developed to make this valuable building block more accessible.[5][6]
Illustrative Synthetic Pathway: From Hydroxyproline to Fluoroproline
A representative synthetic approach involves the esterification of N-Boc-trans-4-hydroxy-L-proline, followed by a deoxyfluorination reaction. The use of reagents like diethylaminosulfur trifluoride (DAST) or nosyl fluoride facilitates the substitution of the hydroxyl group with fluorine, often with an inversion of stereochemistry.[5]
Laboratory-Scale Synthesis Example: Saponification of the Methyl Ester
A common final step in many synthetic routes is the hydrolysis (saponification) of the corresponding methyl ester to yield the desired carboxylic acid.[7][8]
Protocol: Hydrolysis of N-Boc-cis-4-fluoro-L-proline methyl ester
-
Dissolution: Dissolve N-Boc-cis-4-fluoro-L-proline methyl ester (1 equivalent) in tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Saponification: Add an aqueous solution of lithium hydroxide (LiOH) (typically 1.5-2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Acidification: Once the reaction is complete, carefully adjust the pH to ~5 with 1 M hydrochloric acid (HCl).
-
Extraction: Remove the THF under reduced pressure. Adjust the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
The workflow for this hydrolysis protocol is visualized in the diagram below.
Caption: Workflow for the saponification of N-Boc-cis-4-fluoro-L-proline methyl ester.
Applications in Drug Discovery and Development
N-Boc-cis-4-fluoro-L-proline is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of peptidomimetics and other complex bioactive molecules.[9][10]
-
Peptide and Protein Engineering: Its incorporation into peptides can enhance stability against proteolytic degradation and enforce specific conformations required for biological activity.[10] This is crucial for designing therapeutic peptides with improved in vivo half-lives.
-
Development of Enzyme Inhibitors: The conformationally constrained nature of the fluoroproline ring makes it an attractive component for inhibitors targeting enzymes like dipeptidyl peptidase IV (DPP4), which is a target for type 2 diabetes therapeutics.[8]
-
Synthesis of Receptor Ligands: It has been used as a key substrate in the preparation of ligands for nicotinic acetylcholine receptors (α4β2), which are implicated in various neurological disorders.[8]
-
Antiviral and Anticancer Agents: The unique properties of fluorinated amino acids are leveraged in the synthesis of novel antiviral and anticancer drugs to improve their efficacy and target specificity.[10]
The logical flow from this building block to a potential therapeutic candidate is illustrated below.
Caption: Role of N-Boc-cis-4-fluoro-L-proline in a typical drug discovery workflow.
Spectroscopic Characterization
Confirmation of the structure and purity of N-Boc-cis-4-fluoro-L-proline is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm) and complex multiplets for the pyrrolidine ring protons.[7]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for studying fluorinated compounds, providing a distinct signal for the fluorine atom and offering insights into its chemical environment and the conformational dynamics of the ring.[3][11]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 234.24.[7]
Table 2: Representative Spectroscopic Data
| Technique | Method | Observed Signals (as reported for the acid) | Source |
| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): 8.76 (br s, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H) | [7] |
| MS | ESI, positive ion | m/z: 234.24 [M+H]⁺ | [7] |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Safety and Handling
N-Boc-cis-4-fluoro-L-proline is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or goggles), and a dust mask (type N95 or equivalent).[12]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at ambient temperature.[12] It is classified as a combustible solid.
In case of exposure, follow standard first-aid measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[12]
Conclusion
N-Boc-cis-4-fluoro-L-proline is a sophisticated chemical tool of immense value in modern drug discovery and chemical biology. Its unique ability to impose conformational constraints on peptides and other molecules allows for the rational design of more stable and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the laboratory. This guide has provided a foundational, yet in-depth, overview to support such endeavors.
References
- 1. N-Boc-cis-4-fluoro-L-proline, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 8. N-BOC-cis-4-fluoro-L-proline | 203866-13-1 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. downloads.ossila.com [downloads.ossila.com]
Molecular weight and formula of 4-Amino-6-chloro-2-methoxypyrimidine
An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, substituted pyrimidines represent a class of heterocyclic compounds of paramount importance. This guide focuses on 2-Amino-4-chloro-6-methoxypyrimidine (CAS No: 5734-64-5), a key trifunctionalized pyrimidine intermediate. While the user requested information on "4-Amino-6-chloro-2-methoxypyrimidine," the overwhelmingly available scientific literature and commercial availability point towards the 2-amino isomer as the compound of significant industrial and research relevance. The structural arrangement of its amino, chloro, and methoxy groups provides a versatile platform for constructing more complex molecular architectures.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, key applications, and essential safety guidelines. The causality behind experimental choices and the logic of its synthetic utility are emphasized to provide field-proven insights.
Core Physicochemical and Structural Data
The fundamental properties of 2-Amino-4-chloro-6-methoxypyrimidine are critical for its application in synthetic chemistry. These data inform reaction setup, purification strategies, and storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-6-methoxypyrimidin-2-amine | [1] |
| CAS Number | 5734-64-5 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 168-171 °C (lit.) | [3] |
| Density | 1.66 g/cm³ (Rough Estimate) | [3] |
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is the bedrock of chemical synthesis. For 2-Amino-4-chloro-6-methoxypyrimidine, a combination of spectroscopic methods provides a complete picture of its molecular architecture. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to correlate experimental data with the optimized molecular structure and vibrational frequencies.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy reveals the specific electronic environment of each hydrogen and carbon atom. The proton NMR would be expected to show distinct signals for the amino protons, the methoxy protons, and the lone aromatic proton on the pyrimidine ring.
-
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy is essential for identifying functional groups. The FT-IR and FT-Raman spectra of this compound have been thoroughly investigated, providing detailed insights into its structural and vibrational characteristics.[2] Key expected peaks include N-H stretching vibrations for the primary amine, C-O stretching for the methoxy group, and characteristic C=N and C=C stretching frequencies of the pyrimidine ring.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, providing definitive evidence of its presence.
-
X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural evidence. Studies have shown the molecule to be essentially planar.[2] In the solid state, molecules are linked by N—H⋯N hydrogen bonds to form dimers, which are further connected by N—H⋯O hydrogen bonds, creating a stable sheet-like structure.[2]
Synthesis and Purification Workflow
The most common and industrially relevant synthesis of 2-Amino-4-chloro-6-methoxypyrimidine involves the selective nucleophilic substitution of a dichloro-precursor. This approach is efficient and allows for regioselective functionalization.
Logical Synthesis Pathway
The synthesis leverages the differential reactivity of the two chlorine atoms on the 2-amino-4,6-dichloropyrimidine precursor. The chlorine at the 4-position is more susceptible to nucleophilic attack by an alkoxide than the chlorine at the 6-position, allowing for a selective monosubstitution reaction.
Caption: Workflow for the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established industrial processes.[4][5]
-
Reactor Setup : Charge a suitable reactor with a polar aprotic solvent (e.g., acetonitrile, DMF) and 2-amino-4,6-dichloropyrimidine.
-
Reagent Addition : Prepare a solution of sodium methoxide in methanol (or a mixture of sodium hydroxide and methanol). Add this alkali metal alkoxide solution to the reactor. A molar ratio of 1:1.05 to 1:1.10 (dichloropyrimidine to alkoxide) is preferred to ensure complete conversion while minimizing side reactions.[4]
-
Reaction : Maintain the reaction mixture at a controlled temperature. The specific temperature and time will depend on the solvent used but are typically elevated to ensure a reasonable reaction rate.
-
Workup :
-
Isolation : Collect the solid product by filtration. Wash the filter cake with water to remove inorganic salts and any remaining solvent.
-
Drying : Dry the product under a vacuum at an elevated temperature to yield 2-Amino-4-chloro-6-methoxypyrimidine.
Applications in Research and Development
2-Amino-4-chloro-6-methoxypyrimidine is not typically an end-product but rather a crucial building block. Its value lies in the sequential reactivity of its functional groups, allowing for controlled, stepwise synthesis of complex target molecules.
Role as a Synthetic Intermediate
The compound's primary application is as an intermediate in the synthesis of agrochemicals, particularly highly active sulfonylurea herbicides, and various active pharmaceutical ingredients (APIs).[4][5] The remaining chlorine atom can be substituted in a subsequent step (e.g., Suzuki cross-coupling), and the amino group can be functionalized, making it a versatile scaffold.
Caption: Role of 2-Amino-4-chloro-6-methoxypyrimidine as a synthetic precursor.
Safety, Handling, and Storage
Proper handling of chemical reagents is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
2-Amino-4-chloro-6-methoxypyrimidine is classified as a hazardous substance.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335 | Warning | May cause respiratory irritation |
Note: This is a summary of common classifications. Users must consult the specific SDS from their supplier.
Protocol for Safe Handling and Storage
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Avoid creating dust. Keep away from heat and sources of ignition.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Protect from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-4-chloro-6-methoxypyrimidine is a high-value chemical intermediate with a well-defined physicochemical profile and established synthetic utility. Its strategic importance in the production of essential herbicides and diverse pharmaceutical agents is undeniable. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or organization aiming to leverage this versatile molecule in their development pipeline.
References
- 1. 2-Amino-4-chloro-6-methoxypyrimidine | Alzchem Group [alzchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives have shown a wide range of pharmacological activities.[1][2] Accurate structural elucidation of such compounds is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights for researchers.
Molecular Structure
The structural integrity of a molecule is the foundation of its chemical and biological properties. For this compound, its unique arrangement of substituents on the pyrimidine ring gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of deuterated solvent is critical for NMR analysis. While chloroform-d (CDCl₃) is a common choice, the presence of an amino group in the target molecule suggests the potential for hydrogen bonding and proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior solvent for such compounds as it can better solvate the molecule and often results in sharper signals for exchangeable protons (e.g., -NH₂). The concentration of the sample should be optimized to achieve a good signal-to-noise ratio without causing significant line broadening due to aggregation. A concentration range of 5-10 mg in 0.5-0.7 mL of solvent is typically a good starting point.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the methoxy protons, the amino protons, and the aromatic proton on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, while the chlorine atom is electron-withdrawing. The amino group is also electron-donating.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.5 | Broad singlet | 2H | -NH₂ |
| ~ 6.0 - 6.5 | Singlet | 1H | H-5 |
| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.
The broadness of the amino proton signal is a characteristic feature resulting from quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange with residual water in the solvent. The singlet nature of the H-5 and -OCH₃ protons is due to the absence of adjacent protons for coupling.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative about the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C2 |
| ~ 165 | C4 |
| ~ 160 | C6 |
| ~ 95 | C5 |
| ~ 55 | -OCH₃ |
Note: These are predicted values based on data from similar pyrimidine derivatives.[3]
The downfield chemical shifts of C2, C4, and C6 are characteristic of carbons in a heteroaromatic ring and are directly attached to electronegative atoms (nitrogen, oxygen, and chlorine). The C5 carbon, being bonded only to carbon and hydrogen, appears at a significantly more upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting the Vibrational Landscape
The IR spectrum of this compound will be dominated by absorptions corresponding to the stretching and bending vibrations of the N-H, C-H, C=N, C=C, and C-O bonds. The position, intensity, and shape of these bands are highly characteristic. For solid samples, the KBr pellet method is a common and effective sample preparation technique. It is crucial to ensure the sample is finely ground and thoroughly mixed with the KBr to minimize scattering of the infrared beam.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3000 - 2800 | Medium | C-H stretching of the methoxy group and aromatic C-H |
| ~ 1640 | Strong | N-H bending (scissoring) of the primary amine |
| ~ 1600 - 1450 | Strong | C=N and C=C stretching of the pyrimidine ring |
| ~ 1250 | Strong | C-O stretching of the methoxy group |
| ~ 800 - 700 | Strong | C-Cl stretching |
Data obtained from SpectraBase.[4]
The presence of a primary amine is clearly indicated by the pair of bands in the N-H stretching region. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic pyrimidine ring system.
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expertise & Experience: Predicting Fragmentation Pathways
Electron Ionization (EI) is a common ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. The fragmentation of this compound is expected to be influenced by the stability of the resulting ions and neutral losses. The presence of a chlorine atom is particularly informative due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), which will result in M+2 peaks for chlorine-containing fragments.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 159/161 | [M]⁺˙ (Molecular Ion) |
| 144/146 | [M - CH₃]⁺ |
| 124 | [M - Cl]⁺ |
| 132/134 | [M - HCN]⁺˙ |
| 116/118 | [M - CH₃, CO]⁺ |
The molecular ion peak is expected at m/z 159 and 161, corresponding to the isotopes of chlorine. Common fragmentation pathways for pyrimidines include the loss of small, stable neutral molecules like HCN.[5] The loss of a methyl radical from the methoxy group and the loss of a chlorine radical are also anticipated to be significant fragmentation pathways.
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, with the temperature set to ~250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation and elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-300 is typically sufficient.
-
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers unique and complementary information, and when used in concert, they allow for the unambiguous confirmation of the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply these techniques in their own work, ensuring the scientific integrity of their findings in the pursuit of novel therapeutics and other advanced materials.
References
- 1. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine | AVESİS [avesis.mcbu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Mechanism of Action of 4-Amino-6-chloro-2-methoxypyrimidine
Abstract
4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine that, due to its structural features, is postulated to exhibit significant biological activity. While primarily utilized as a versatile intermediate in the synthesis of targeted therapeutic agents, the inherent bioactivity of its core structure warrants a detailed examination.[1] This technical guide synthesizes the available evidence from structurally related compounds to propose and elaborate on the primary and secondary mechanisms of action of this compound in biological systems. We will delve into the established roles of aminopyrimidines as antifolates and emerging evidence for their function as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic applications of this compound and its derivatives.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[2] This prevalence in nature has made the pyrimidine scaffold a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[3] this compound possesses a unique combination of substituents—an amino group, a chloro atom, and a methoxy group—that are known to influence biological activity.[4]
Primary Postulated Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
The most well-established mechanism of action for compounds containing the 2,4-diaminopyrimidine scaffold is the inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[6]
The Folate Metabolism Pathway and the Role of DHFR
The folate pathway is a critical target for anticancer and antimicrobial therapies due to the high demand for nucleotides in rapidly dividing cells. By inhibiting DHFR, antifolate drugs deplete the cellular pool of THF, leading to a "thymineless death" and the cessation of cell division.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of Pneumocystis carinii dihydrofolate reductase complexed with NADPH and 2,4-diamino-6-[2-(5-carboxypent-1-yn-1-yl)-5-methoxybenzyl]-5-methylpyrido[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive Purity Assessment of 4-Amino-6-chloro-2-methoxypyrimidine
Introduction
4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine derivative that serves as a key building block in the synthesis of various biologically active molecules, including pharmaceutical agents and agrochemicals.[1] The purity of such intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final product. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts in the active pharmaceutical ingredient (API).
This application note provides a comprehensive guide to the analytical methodologies for the robust purity assessment of this compound. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and emphasize the principles of method validation in line with international regulatory standards, such as the ICH Q2(R1) guidelines.[2][3] The objective is to equip researchers, quality control analysts, and drug development professionals with a self-validating framework for ensuring the chemical integrity of this vital synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is the foundation for developing effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₅H₆ClN₃O | [4] |
| Molecular Weight | 159.57 g/mol | [1][4] |
| Appearance | Pale yellow powder / solid | [1] |
| Melting Point | 168 - 173 °C | [1][5] |
| Solubility | Favorable solubility supports practical applications, though specific quantitative data is sparse. Solubility in common HPLC and NMR solvents (e.g., Methanol, Acetonitrile, DMSO) is implied by its use in analytical methods for related compounds.[1][6][7] | [1] |
SECTION 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone technique for determining the purity of non-volatile and thermally stable organic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from closely related structural impurities and degradation products.[8]
Causality Behind Experimental Choices
The selection of a reversed-phase (RP-HPLC) method is a logical starting point. The pyrimidine core, while containing polar amino and methoxy groups, possesses sufficient non-polar character to be retained on a C18 stationary phase. The UV chromophore inherent in the pyrimidine ring allows for sensitive detection using a standard UV detector. A patent for a related compound outlines a similar RP-HPLC method, demonstrating the suitability of this approach.[6]
Experimental Protocol: RP-HPLC Purity Method
This protocol is designed to be a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Potassium dihydrogen phosphate (KH₂PO₄) or Formic Acid for mobile phase buffering.
-
Analytical balance, volumetric flasks, and pipettes.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.02M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile (ACN) | Buffered aqueous phase controls the ionization state of the amino group, ensuring reproducible retention times. ACN acts as the organic modifier. |
| Gradient | 0-5 min: 35% B5-25 min: 35% -> 70% B25-27 min: 70% -> 35% B27-30 min: 35% B | A gradient elution is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times and peak shapes. |
| Detection | UV at 236 nm | Wavelength selected based on the UV absorbance maximum of related pyrimidine structures to achieve high sensitivity.[6] |
| Injection Vol. | 10 µL | |
| Run Time | 30 minutes |
3. Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration is used to ensure the detection of minor impurities.
4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
5. Analysis and Data Processing:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Integrate all peaks in the sample chromatogram, disregarding peaks from the blank.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
SECTION 2: Gas Chromatography (GC) for Volatile and Thermal Impurities
While HPLC is the primary method for the analyte itself, GC is an invaluable complementary technique for detecting and quantifying volatile impurities that may be present from the synthetic process (e.g., residual solvents) or for thermally stable, volatile byproducts. The compound's high melting point suggests it is not ideal for direct GC analysis without derivatization, but the method is excellent for impurity profiling.[9]
Causality Behind Experimental Choices
A GC-FID (Flame Ionization Detector) method is robust for general volatile organic impurities. For specific identification, coupling the GC to a Mass Spectrometer (GC-MS) is the authoritative choice.[10] A non-polar or mid-polarity column (e.g., DB-5ms) is a versatile starting point for separating a wide range of potential impurities.[11]
Experimental Protocol: Headspace GC-FID for Residual Solvents
1. Instrumentation and Consumables:
-
Gas chromatograph with a headspace autosampler and FID.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Headspace vials (20 mL) with septa and caps.
-
High-purity Helium or Nitrogen as carrier gas.
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
2. GC Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5) |
| Injector Temp. | 250 °C (Split mode, 10:1) |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Detector Temp. | 260 °C (FID) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Headspace Transfer Line | 100 °C |
3. Solution Preparation:
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.
4. Analysis:
-
Equilibrate the sample vial in the headspace oven for 15 minutes before injection.
-
Run the analysis and identify residual solvents by comparing retention times with those of a known solvent standard mixture.
-
Quantify using an external standard method.
Visualization: GC Analysis Workflow
Caption: Workflow for Headspace GC Impurity Analysis.
SECTION 3: Ancillary and Confirmatory Methods
A multi-faceted approach provides the most comprehensive purity profile. TLC and spectroscopic methods are essential for rapid screening and definitive structural confirmation.
A. Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method for qualitatively monitoring reaction progress and screening for the presence of major impurities.[12][13]
-
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation (Rf value of ~0.3-0.5 for the main spot).
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable solvent like Methanol or Dichloromethane.
-
Procedure: Spot the sample and a reference standard on the plate. Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top.
-
Visualization: Air dry the plate and visualize the spots under UV light (254 nm). Additional spots in the sample lane indicate impurities.
-
B. Spectroscopic Identification (NMR, MS)
While not primary purity quantification tools, NMR and MS are unparalleled for structural elucidation.[14] In a purity assessment context, they are used to:
-
Confirm Identity: Verify that the main peak in the HPLC chromatogram corresponds to the correct chemical structure of this compound.
-
Identify Impurities: If an unknown impurity is present at a significant level (>0.1%), techniques like LC-MS can be used to obtain its mass, providing crucial clues to its identity.[14]
-
¹H NMR: Provides information on the proton environment, confirming the presence of the methoxy group, the aromatic proton, and the amino protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight (159.57 g/mol ) and provides a characteristic fragmentation pattern that can serve as a fingerprint for the compound.[4]
Method Validation Strategy (per ICH Q2(R1))
Any quantitative method, such as the HPLC protocol described, must be validated to prove it is fit for its intended purpose.[2][15] Validation ensures the trustworthiness of the results.
| Validation Parameter | Purpose & Relevance for Purity Method |
| Specificity | Prove the method can distinguish the analyte from potential impurities. Achieved by analyzing a placebo, known impurities, and stress-degraded samples. |
| Linearity | Demonstrate a proportional relationship between detector response and analyte concentration over a defined range. |
| Accuracy | Show the closeness of the test results to the true value. Assessed by spiking the sample with known amounts of reference standard (recovery study). |
| Precision | Measure the degree of scatter between a series of measurements (repeatability and intermediate precision). Expressed as %RSD. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Critical for quantifying impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Range | The interval between the upper and lower concentration of analyte for which the method has been shown to be suitable. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes & Protocols: 4-Amino-6-chloro-2-methoxypyrimidine in the Synthesis of Antiviral Compounds
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are particularly prominent in the development of antiviral drugs, where they function by interfering with viral replication and other critical life cycle stages.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-amino-6-chloro-2-methoxypyrimidine, a versatile and highly reactive intermediate, in the synthesis of novel antiviral compounds. We will explore its chemical reactivity, provide detailed synthetic protocols for its derivatization, discuss the mechanistic basis for the antiviral activity of its products, and present workflows for creating both nucleoside and non-nucleoside inhibitors.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil).[2] This inherent biological relevance has made pyrimidine analogs a highly successful class of drugs, particularly as antimetabolites that can disrupt nucleic acid synthesis. In virology, this principle is expertly exploited. Synthetic pyrimidine nucleoside analogs can be recognized by viral enzymes, incorporated into growing DNA or RNA strands, and subsequently terminate the replication process.[3][5]
Beyond nucleoside mimics, the pyrimidine scaffold offers a rigid and versatile framework for designing non-nucleoside inhibitors that can target various viral enzymes or host-cell factors essential for viral propagation.[1][6] this compound emerges as a particularly valuable starting material due to its distinct functional groups, which allow for selective and sequential chemical modifications. The chlorine atom at the C6 position is an excellent leaving group, priming the molecule for nucleophilic substitution, which is the primary synthetic route for diversification.
Physicochemical Properties and Reactivity Profile
To effectively utilize this compound, understanding its structural reactivity is paramount.
-
Structure: The molecule consists of a pyrimidine ring substituted with an amino group at C4, a chloro group at C6, and a methoxy group at C2.
-
Reactivity Hotspot (C6-Cl): The electron-withdrawing nature of the two ring nitrogen atoms makes the carbon atoms of the pyrimidine ring electron-deficient. This effect is most pronounced at the C2, C4, and C6 positions. The presence of the chlorine atom at C6 creates a highly reactive site for Nucleophilic Aromatic Substitution (SNAr). This is the key to its utility as a synthetic building block.
-
Modulating Groups (C4-NH2 and C2-OCH3): The amino and methoxy groups are electron-donating, which can influence the overall reactivity of the ring and serve as handles for further functionalization in multi-step syntheses.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely used method for derivatizing this compound is the displacement of the C6-chloro substituent by a nucleophile. This reaction is efficient and allows for the introduction of a wide array of chemical functionalities, leading to diverse compound libraries for antiviral screening.
Causality Behind the Experimental Design
The success of the SNAr reaction hinges on several factors:
-
Nucleophile Choice: A variety of nucleophiles can be employed, including primary and secondary amines, alcohols, and thiols. The choice of nucleophile directly dictates the final structure and potential biological activity.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like n-butanol are typically preferred. They effectively solvate the reactants and facilitate the reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: The reaction often requires heating to overcome the activation energy barrier, with temperatures typically ranging from 80 °C to reflux, depending on the reactivity of the nucleophile and the solvent used.
Experimental Workflow: SNAr Reaction
This diagram illustrates the general workflow for synthesizing a library of 6-substituted pyrimidine derivatives.
Caption: General workflow for SNAr reaction.
Detailed Protocol: Synthesis of 6-(Substituted-amino)-4-amino-2-methoxypyrimidine Derivatives
This protocol provides a self-validating system for synthesizing a diverse library of compounds.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (Nucleophile, 1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
n-Butanol or DMF (as solvent)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., n-butanol, ~0.1 M concentration).
-
Addition of Reagents: Add the substituted amine (1.1 eq) followed by DIPEA (2.0 eq). The base is added to scavenge the HCl formed during the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 117 °C for n-butanol) and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Confirm conversion using LC-MS if available.
-
Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Rationale / Insight |
| Solvent | n-Butanol is often a good choice as its high boiling point allows for sufficient thermal energy, while being less difficult to remove than DMF or DMSO. |
| Base | DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine nucleophile. K₂CO₃ can be used as a heterogeneous alternative. |
| Excess Nucleophile | A slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification. |
| Monitoring | TLC is a rapid and effective way to visually track the consumption of starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active. |
Antiviral Mechanisms of Action
Derivatives of this compound can be designed to inhibit viral replication through several distinct mechanisms.
A. Inhibition of Viral Polymerases (Nucleoside Analogues)
By attaching a sugar-like moiety (or an acyclic analog) to the pyrimidine core, the resulting molecule can mimic natural nucleosides. These "fraudulent" nucleosides are a cornerstone of antiviral therapy.[3][7]
Mechanism:
-
The nucleoside analogue enters an infected host cell.
-
Host or viral kinases phosphorylate the analogue to its active triphosphate form.[8]
-
The viral polymerase (e.g., RNA-dependent RNA polymerase or reverse transcriptase) mistakenly recognizes and incorporates the analogue triphosphate into the nascent viral DNA or RNA chain.[8]
-
This incorporation leads to chain termination, as the analogue lacks the necessary 3'-hydroxyl group for further elongation, or it may disrupt the polymerase's function, halting viral genome replication.[5]
Caption: Mechanism of viral polymerase inhibition.
B. Targeting Host Cell Pyrimidine Biosynthesis
An increasingly attractive strategy is to target host cell pathways that the virus hijacks for its own replication.[9] Viruses are metabolically demanding and require a large pool of nucleotides to replicate their genomes.[10] By inhibiting the de novo pyrimidine biosynthesis pathway in the host, the supply of essential building blocks (UTP and CTP) is choked off.
Mechanism:
-
A pyrimidine derivative acts as an inhibitor of a key enzyme in the host's de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[10][11]
-
Inhibition of this enzyme leads to a rapid depletion of the intracellular pyrimidine nucleotide pool.[8]
-
The virus, unable to source sufficient UTP and CTP for genome synthesis, cannot replicate efficiently.[10]
-
This approach offers the potential for broad-spectrum activity against many different viruses and may have a higher barrier to the development of resistance.[6][9]
Summary of Antiviral Potential
Compounds derived from pyrimidine scaffolds have demonstrated activity against a wide range of viruses. While specific data for derivatives of this compound must be generated experimentally, the broader class shows significant promise.
| Virus Family / Genus | Potential Target | Example of Pyrimidine-Based Drug | Reference |
| Retroviridae (e.g., HIV) | Reverse Transcriptase | Zidovudine, Lamivudine | [3][5] |
| Herpesviridae (e.g., HSV) | DNA Polymerase | Acyclovir (a purine analog, concept is similar) | [3] |
| Orthomyxoviridae (e.g., Influenza) | RNA Polymerase, Neuraminidase | Oseltamivir (not a pyrimidine, but targets a key enzyme) | [3] |
| Flaviviridae (e.g., HCV) | RNA Polymerase | Sofosbuvir | [3] |
| Coronaviridae (e.g., HCoV-229E) | Viral Entry / Replication | Pyrimido[4,5-d]pyrimidine derivatives | [12] |
Conclusion
This compound is a high-value, strategic starting material for the synthesis of novel antiviral compounds. Its well-defined reactivity at the C6 position allows for the straightforward creation of large, diverse chemical libraries via Nucleophilic Aromatic Substitution. The resulting substituted pyrimidines can be designed to function as potent antiviral agents by acting as chain-terminating nucleoside analogs or as host-targeting drugs that starve the virus of essential metabolic precursors. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage this versatile scaffold in the ongoing search for next-generation antiviral therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
- 9. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Regioselective Reactions of 4-Amino-6-chloro-2-methoxypyrimidine
Introduction: The Strategic Value of 4-Amino-6-chloro-2-methoxypyrimidine
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern synthetic chemistry. Its strategic importance lies in the differential reactivity of its substituents, particularly the chlorine atom at the C6 position. This inherent regioselectivity makes it an invaluable scaffold for the synthesis of complex molecular architectures, finding extensive use in the development of pharmaceuticals and agrochemicals.[1][2] The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous antiviral, anticancer, and antibacterial agents.[2][3]
This guide provides an in-depth exploration of the key regioselective reactions of this versatile substrate, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling. We will dissect the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. This is the foundation of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for modifying this scaffold.
The Principle of Regioselectivity in SNAr
In this compound, the chlorine atom at the C6 position is the primary site for nucleophilic substitution. This selectivity is governed by several factors:
-
Electronic Activation: The C6 position is para to one ring nitrogen (N1) and ortho to the other (N3). These nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[4]
-
Leaving Group Ability: Chlorine is an excellent leaving group, facilitating the irreversible nature of the substitution.
-
Influence of Other Substituents: The amino group at C4 and the methoxy group at C2 are electron-donating groups. They increase the electron density at their respective positions, thereby disfavoring nucleophilic attack at C2 and C4.
Computational and experimental studies on analogous di- and trichloropyrimidines consistently show that the C4 and C6 positions are significantly more reactive towards nucleophiles than the C2 position.[5][6] This established principle provides a strong predictive framework for the reactivity of our target molecule.
General Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.[4]
Caption: General mechanism for SNAr at the C6 position.
Protocol 1: SNAr with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the synthesis of 6-amino-substituted pyrimidine derivatives, which are common motifs in kinase inhibitors and other therapeutic agents.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, benzylamine) (1.1 - 1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the chosen solvent (e.g., n-Butanol) to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.2 eq.) followed by the base (DIPEA, 2.5 eq.). The base is crucial to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive aromatic amines may require higher temperatures than more reactive aliphatic amines.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution to remove the solvent and excess base.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-(substituted-amino)-2-methoxypyrimidine.
Data Summary: Typical Conditions for Amination
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Aliphatic (e.g., Morpholine) | DIPEA | n-Butanol | 80-100 | 4-8 |
| Benzylic (e.g., Benzylamine) | K₂CO₃ | DMF | 90-110 | 6-12 |
| Aromatic (e.g., Aniline) | K₂CO₃ | DMSO | 110-140 | 12-24 |
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, specifically for synthesizing biaryl or vinyl-substituted pyrimidines.[8] This reaction offers an orthogonal strategy to SNAr, allowing for the introduction of carbon-based substituents at the C6 position.
The Principle of Regioselectivity in Suzuki Coupling
The reaction occurs exclusively at the C-Cl bond. The palladium catalyst undergoes oxidative addition into the carbon-halogen bond, initiating the catalytic cycle. The C-NH₂ and C-OCH₃ bonds are inert under these conditions. While aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, making this transformation efficient.[8][9]
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Cl bond of the pyrimidine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
This protocol provides a robust method for synthesizing 6-aryl-substituted pyrimidines, which are prevalent in materials science and medicinal chemistry.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃, 2M solution) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent System: Toluene/Ethanol, 1,4-Dioxane, or THF/Water mixtures
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane with 10-20% water). The addition of water is often beneficial for the transmetalation step.[11]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Suzuki couplings are often complete within 2-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 4-amino-2-methoxy-6-arylpyrimidine.
Data Summary: Recommended Suzuki Coupling Conditions
| Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Suitability | Reference |
| Pd(PPh₃)₄ (3-5%) | 2M Na₂CO₃ | Toluene/Ethanol | 90 | General purpose, good for electron-rich/neutral boronic acids | [12] |
| Pd(dppf)Cl₂ (2-3%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Excellent for a broad range of boronic acids, including heteroaryls | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ (2%) | KF | THF | 50-70 | High activity catalyst system, good for less reactive chlorides | [9][10] |
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its well-defined regioselectivity allows for the precise and predictable introduction of a wide array of functional groups at the C6 position. By mastering the SNAr and Suzuki-Miyaura coupling reactions detailed in this guide, researchers can efficiently generate diverse libraries of novel pyrimidine derivatives for applications in drug discovery, materials science, and agrochemistry. The protocols provided herein serve as a robust starting point, though empirical optimization for specific substrates is always recommended for achieving maximum yield and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide to Suzuki Coupling with Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] The functionalization of this privileged heterocycle via cross-coupling reactions is a critical strategy in drug discovery. Among these methods, the Suzuki-Miyaura coupling offers a powerful and versatile tool for creating C-C bonds with exceptional functional group tolerance.[3][4] This guide provides a detailed, step-by-step protocol for the successful execution of Suzuki coupling reactions with chloropyrimidines. Often chosen for their cost-effectiveness and commercial availability, chloropyrimidines present unique challenges due to the lower reactivity of the C-Cl bond compared to their bromide or iodide counterparts.[5][6] This document will delve into the mechanistic nuances, provide optimized protocols, and offer troubleshooting strategies to empower researchers to confidently and reproducibly synthesize novel pyrimidine-based compounds.
Introduction: The Challenge and Opportunity of Chloropyrimidines
The electron-deficient nature of the pyrimidine ring renders its halogenated derivatives highly valuable substrates for cross-coupling reactions, often displaying greater reactivity than analogous benzene halides.[1][2] While aryl iodides and bromides are traditionally used, the economic and logistical advantages of using aryl chlorides are significant in both academic and industrial settings. However, the strength of the C-Cl bond poses a considerable kinetic barrier to the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[6]
Overcoming this hurdle requires a carefully selected catalytic system. Modern advancements in ligand design have led to the development of highly active palladium catalysts capable of efficiently activating the inert C-Cl bond, even in electron-rich or sterically hindered environments.[7][8] This guide will focus on leveraging these advanced catalytic systems to enable efficient and high-yielding Suzuki couplings with a broad range of chloropyrimidines.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting.[3][9] The cycle involves a sensitive Pd(0) species, making the exclusion of oxygen through inert atmosphere techniques a critical parameter for success.[10]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is typically the slowest step in the cycle for aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands.[6][9]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations & Reagent Preparation
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[6][10] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[10]
-
Solvent Degassing: Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.[6][10]
-
Reagent Purity: Use high-purity reagents. Boronic acids can degrade over time; it is advisable to use fresh or properly stored material.[12] Bases should be finely ground to ensure reproducibility.
Protocol 1: General Suzuki Coupling of Chloropyrimidines
This protocol is a robust starting point for a variety of chloropyrimidine and boronic acid coupling partners.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base under a positive flow of inert gas.[10]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[10]
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.[6]
-
Add the degassed solvent via syringe.[6]
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[6]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
Microwave irradiation can dramatically reduce reaction times and improve yields, especially for challenging substrates.[1][13] This protocol is optimized for the regioselective coupling at the C4-position of 2,4-dichloropyrimidine.[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.0 equiv, 0.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)
-
K₂CO₃ (3.0 equiv, 1.5 mmol)
-
Degassed 1,4-dioxane/H₂O (2:1, 6 mL)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[13]
-
Add the degassed 1,4-dioxane/water solvent mixture.[13]
-
Seal the vial with a cap and place it in the microwave reactor.[13]
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1][13]
-
After the reaction is complete, allow the vial to cool to room temperature.[13]
-
Follow the work-up and purification steps outlined in Protocol 1.
Optimization of Reaction Parameters: A Data-Driven Approach
The success of a Suzuki coupling with a chloropyrimidine is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes successful conditions reported for various chloropyrimidine substrates, providing a valuable starting point for optimization.
| Chloropyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 (MW) | 81 | [1] |
| 3-Chloro-2,5-dimethylpyrazine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ (0.25) | Ligand 1 (0.5) | K₃PO₄ (2) | n-Butanol | 100 | 90 | [14] |
| Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate | [15] |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ | N/A | 90 | 79 | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | N/A | Good | [16][17] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a workflow to diagnose and resolve common problems in Suzuki couplings of chloropyrimidines.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Common Pitfalls and Solutions:
-
No Reaction/Inactive Catalyst: This often points to oxygen contamination, which deactivates the Pd(0) species.[6][10] Ensure all inert atmosphere techniques are rigorously followed. The choice of ligand is also critical for activating aryl chlorides; standard ligands like PPh₃ may be ineffective for more challenging substrates.[6]
-
Low Yield:
-
Protodeboronation: The boronic acid can be cleaved by water or base, especially at high temperatures, before it can transmetalate.[12] Consider using a milder base (like KF), a boronate ester, or running the reaction at a lower temperature for a longer duration.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[3] Thorough degassing can mitigate this side reaction.
-
Inappropriate Base/Solvent: The base activates the boronic acid, and its solubility and strength are crucial.[6] For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[6] Some anhydrous conditions with K₃PO₄ may require a small, controlled amount of water to be effective.[6][18]
-
Conclusion
The Suzuki-Miyaura coupling of chloropyrimidines is an indispensable transformation for the synthesis of novel molecular entities in drug discovery and materials science. While the inherent stability of the C-Cl bond presents a challenge, it can be reliably overcome through the judicious selection of modern, highly active palladium catalysts, appropriate ligands, and carefully optimized reaction conditions. By understanding the underlying mechanism and adhering to meticulous experimental technique, particularly the maintenance of an inert atmosphere, researchers can unlock the full potential of chloropyrimidines as versatile and cost-effective building blocks. The protocols and troubleshooting guide presented here serve as a comprehensive resource to facilitate the successful implementation of this powerful synthetic methodology.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 4-Amino-6-chloro-2-methoxypyrimidine Derivatives
Abstract
This comprehensive guide provides detailed application notes and laboratory-scale protocols for the synthesis and purification of 4-amino-6-chloro-2-methoxypyrimidine and its derivatives. These compounds are pivotal intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules.[1][2][3][4][5] This document offers an in-depth exploration of the synthetic strategies, purification methodologies, and analytical characterization of these important heterocyclic compounds, grounded in established scientific principles and field-proven insights.
Introduction: The Significance of this compound Scaffolds
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast number of natural products and synthetic compounds with significant biological activities.[6] Specifically, this compound and its derivatives are crucial building blocks in the synthesis of targeted therapeutics, including kinase inhibitors for oncology and antiviral agents.[3][7] The strategic placement of the amino, chloro, and methoxy groups on the pyrimidine ring provides multiple reaction sites for diversification, allowing for the systematic exploration of the chemical space to optimize pharmacological properties. The chloro substituent, in particular, serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions.
Synthetic Strategies for this compound Derivatives
The synthesis of the core scaffold, this compound, typically starts from more readily available pyrimidine precursors. A common and efficient route involves the selective nucleophilic substitution of a dichloro-substituted pyrimidine.
Synthesis of the Core Scaffold: this compound
A prevalent method for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide.[1][2] The reaction is typically carried out in a polar aprotic solvent. The choice of the alkoxide determines the resulting alkoxy group at the 6-position. For the synthesis of the 2-methoxypyrimidine derivative, sodium methoxide is the reagent of choice.
The rationale behind this regioselective substitution lies in the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms at positions 4 and 6 susceptible to nucleophilic attack. The presence of the amino group at position 2 can influence the reactivity of the two chlorine atoms, often allowing for selective substitution.
Diagram: General Synthetic Scheme
Caption: General reaction pathway for the synthesis of this compound derivatives.
Derivatization via Cross-Coupling Reactions
The chlorine atom at the 6-position of the 4-amino-2-methoxypyrimidine scaffold is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] In the context of this compound, the chloro group can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce diverse aromatic systems. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane, DMF, THF).[9][10]
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[11][12][13] This reaction is particularly useful for synthesizing derivatives of this compound where the chlorine atom is replaced by a primary or secondary amine. This transformation requires a palladium catalyst, a phosphine ligand, and a base.[11][12][14] The choice of ligand is crucial for the efficiency of the reaction and can range from simple tri-tert-butylphosphine to more complex biarylphosphine ligands.[11]
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the chloropyrimidine to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst.[11][13]
Purification Protocols
The purification of this compound and its derivatives is a critical step to ensure the removal of unreacted starting materials, reagents, and by-products.[15] The choice of purification method depends on the physicochemical properties of the target compound, such as its polarity and crystallinity.
Diagram: Purification Workflow
Caption: Decision workflow for the purification of pyrimidine derivatives.
Flash Column Chromatography
Flash column chromatography is a widely used technique for purifying pyrimidine derivatives from reaction mixtures.[15] The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase.
Protocol for Flash Column Chromatography:
-
Solvent System Selection: Utilize thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and clear separation from impurities.[15] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[15]
-
Column Packing: Prepare a column with silica gel, ensuring it is well-packed to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Recrystallization
Recrystallization is a cost-effective and efficient method for purifying solid pyrimidine compounds.[15] The principle relies on the difference in solubility of the desired compound and impurities in a specific solvent or solvent system at different temperatures.[16]
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[16]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[17] Further cooling in an ice bath can maximize crystal formation.[16][17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[16][17]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[17]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations or to obtain highly pure compounds, preparative HPLC is the method of choice.[15] This technique offers high resolution and is particularly useful for purifying polar pyrimidine derivatives.[17]
Protocol for Preparative HPLC:
-
Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal column, mobile phase, and gradient. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective than reverse-phase chromatography.[17]
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm filter.[17]
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Lyophilize or evaporate the solvent from the collected fractions to obtain the pure product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines.[1][2]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium methoxide solution (e.g., 30% in methanol)
-
Dimethylformamide (DMF)
-
Activated charcoal
-
Water
Procedure:
-
In a reaction vessel, suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in DMF.
-
Cool the suspension to 15-20 °C.
-
Slowly add a 30% solution of sodium methoxide in methanol (1.05-1.10 eq) over 3-4 hours, maintaining the temperature at 17 °C.[1]
-
Stir the suspension at this temperature for 1 hour, then warm to 30 °C and stir for an additional 2 hours.[1]
-
Add activated charcoal to the reaction mixture and stir for 1 hour at 30 °C.[1]
-
Filter the mixture to remove the charcoal.
-
To the filtrate, add water to precipitate the product.[1]
-
Cool the mixture to 5-10 °C to complete precipitation.[1]
-
Filter the solid product, wash with cold water, and dry under vacuum.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different boronic acids.[8]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).
Characterization
The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield in Synthesis | Incomplete reaction, side reactions, or degradation of the product.[18] | Optimize reaction conditions (temperature, time), ensure correct stoichiometry, and perform the reaction under an inert atmosphere if reagents are air or moisture sensitive.[18] |
| Formation of Isomers | Lack of regioselectivity in the reaction.[18] | Modify reaction conditions or use directing groups to improve regioselectivity.[18] |
| Difficult Purification | Similar polarity of the product and impurities.[18] | Experiment with different solvent systems for chromatography, or consider alternative purification techniques like preparative HPLC or recrystallization.[15][17] |
| Poor Retention in Reverse-Phase HPLC | The compound is too polar for the stationary phase.[17] | Use a polar-endcapped column, decrease the organic modifier in the mobile phase, or consider using HILIC.[17] |
| No Crystals Form After Cooling | The solution is not supersaturated, or an inappropriate solvent was used.[16] | Concentrate the solution, or select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[16] |
Conclusion
The synthesis and purification of this compound derivatives are essential processes in the field of drug discovery and development. The protocols and guidelines presented in this application note provide a robust framework for researchers to produce these valuable compounds with high purity. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving success in the laboratory.
References
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. CN116249534B - Crystallization of pyrimidine compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig_reaction [chemeurope.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-chloro-2-methoxypyrimidine
Welcome to the technical support center for the synthesis of 4-Amino-6-chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
The primary and most direct synthetic route involves the regioselective amination of 4,6-dichloro-2-methoxypyrimidine. This guide will focus on optimizing this critical nucleophilic aromatic substitution (SNAr) reaction.
Core Synthesis Pathway
The key to a high-yield synthesis is controlling the selective displacement of one of the two chlorine atoms on the pyrimidine ring. The C4 position is generally more electrophilic than the C6 position due to the electronic influence of the methoxy group at C2, making it the preferred site for nucleophilic attack. However, achieving high selectivity and yield requires careful control of reaction conditions.
Common side reactions in the synthesis of substituted pyrimidines and their prevention
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explore the underlying chemistry of side reactions and provide robust, field-tested strategies for their prevention and resolution.
Troubleshooting Guide: Common Side Reactions & Their Prevention
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Biginelli reaction is yielding a significant, highly fluorescent yellow byproduct that complicates purification. What is it, and how can I prevent its formation?
A1: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is a classic competitor to the Biginelli condensation, especially at elevated temperatures.
Causality: The Hantzsch pathway is favored when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at higher temperatures.[1][2] This competing reaction consumes your starting materials and leads to a lower yield of the desired dihydropyrimidinone (DHPM).
Prevention Strategies:
-
Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 60°C) can significantly suppress the Hantzsch pathway.[1][2]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity. Some catalysts may preferentially promote the Biginelli reaction. It is advisable to screen a few catalysts for your specific substrates.
-
Order of Addition: Adding the urea component last to the reaction mixture can sometimes minimize its premature decomposition into ammonia, thereby disfavoring the Hantzsch reaction.[1]
Data-Driven Insights: Temperature Effects on Product Distribution
| Temperature (°C) | Approximate DHPM Yield (%) | Approximate Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are illustrative and can vary based on specific substrates and catalysts.[2] |
Q2: I'm attempting a Pinner synthesis, but my yields are low, and the NMR spectrum shows a complex mixture. What are the common pitfalls?
A2: The Pinner synthesis is highly sensitive to reaction conditions, and several side reactions can occur.
Common Side Reactions & Their Causes:
-
Self-Condensation of the 1,3-Dicarbonyl Compound: This occurs under basic conditions, leading to polymeric or oligomeric byproducts.
-
Hydrolysis of the Amidine Starting Material: Amidines are hygroscopic and can hydrolyze, especially in the presence of moisture, rendering them inactive for the cyclization.[1]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if there is insufficient activation of the carbonyl group or significant steric hindrance.
Troubleshooting & Prevention Protocol:
-
Ensure Anhydrous Conditions: This is paramount. Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can lead to the hydrolysis of key intermediates.[1]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can degrade over time, especially if exposed to moisture.[1]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial. The base should be strong enough to promote the desired cyclization but not so strong as to favor self-condensation.
-
Reaction Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1]
Q3: I'm trying to perform a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine, but I'm getting a mixture of the 2- and 4-substituted products. How can I control the regioselectivity?
A3: Regioselectivity in the SNAr of dichloropyrimidines is a well-known challenge and is governed by a combination of electronic, steric, and reaction condition factors.
Underlying Principles:
Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3] However, this inherent preference can be modest and easily influenced by other factors.
Strategies for Regioselective Substitution:
-
Favoring C4-Substitution:
-
Favoring C2-Substitution:
-
Electronic Effects: An electron-donating group at the C6 position can steer the substitution towards the C2 position.[3]
-
Nature of the Nucleophile: The structure of the amine nucleophile can play a significant role. For instance, tertiary amines have been shown to direct substitution to the C2 position on 5-substituted-2,4-dichloropyrimidines.[3]
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting regioselectivity in dichloropyrimidine SNAr.
Q4: My N-alkylation reaction on a pyrimidine is giving me di-alkylated products. How can I achieve mono-alkylation?
A4: Over-alkylation is a common issue due to the presence of multiple nucleophilic nitrogen atoms in the pyrimidine ring. A protecting group strategy is often the most effective solution.
The Boc Protecting Group Strategy:
The tert-butoxycarbonyl (Boc) group is an excellent choice for temporarily masking one of the ring nitrogens, directing alkylation to the desired position. It is stable to many reaction conditions and can be easily removed.
Experimental Protocol: Regioselective N-3 Alkylation of Uracil
-
N-1 Protection:
-
N-3 Alkylation:
-
Dissolve the N-1 Boc-protected uracil (1.0 eq) in an anhydrous solvent like DMF.
-
Add a base such as potassium carbonate (1.5 eq) and the desired alkylating agent (e.g., alkyl halide, 1.1 eq).
-
Heat the reaction and monitor by TLC.
-
Upon completion, perform an aqueous workup to isolate the N-1-Boc, N-3-alkylated product.
-
-
Deprotection:
-
Dissolve the protected product in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[4]
-
Remove the solvent and excess TFA under reduced pressure to yield the desired N-3 alkylated pyrimidine.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the Dimroth Rearrangement, and when should I be concerned about it?
The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization of certain N-heterocycles, including pyrimidines.[6][7] It involves the opening of the pyrimidine ring followed by rotation and re-closure, effectively swapping an endocyclic and an exocyclic nitrogen atom.[6] You should be aware of this rearrangement if you are working with 1-alkyl-2-iminopyrimidines or fused pyrimidine systems like triazolo[4,3-c]pyrimidines, especially when heating or under acidic or basic conditions.[6][8]
Mechanism of the Dimroth Rearrangement:
Caption: Simplified mechanism of the Dimroth rearrangement.
FAQ 2: How can I best monitor the progress of my pyrimidine synthesis?
A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. It's cost-effective and the first line of analysis for most reactions.[9]
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: Provide quantitative data on reaction conversion and purity. LC-MS is particularly powerful for identifying the molecular weights of your product and any byproducts, which is invaluable for troubleshooting.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product and can be used to identify and characterize unexpected side products by their unique chemical shifts and coupling patterns.[10][11]
FAQ 3: Are there any "green" or more sustainable approaches to pyrimidine synthesis?
Yes, the field is increasingly moving towards more sustainable methods.
-
Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis are inherently atom-economical. Modern variations often use more environmentally benign catalysts.[12]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions.[2]
-
Solvent-Free Conditions: Many pyrimidine syntheses can be performed without a solvent, which significantly reduces chemical waste.[2]
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirct.org [ijirct.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for the Amination of Chloropyrimidines
Introduction
Welcome to the technical support center for the amination of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial C-N bond-forming reaction. The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, and chloropyrimidines are valuable building blocks for this purpose.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction. We will explore various catalytic systems, including the widely used Buchwald-Hartwig amination and the classical Ullmann condensation, as well as catalyst-free Nucleophilic Aromatic Substitution (SNAr). Our goal is to provide you with the technical insights and practical guidance needed to achieve high yields and reaction efficiency.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Low or No Product Yield
-
Formation of Side Products
-
Difficulties in Product Isolation
-
-
Reaction Optimization Workflow
-
Comparative Analysis of Amination Methods
-
Detailed Experimental Protocols
-
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
-
General Protocol for Copper-Catalyzed Ullmann Amination
-
General Protocol for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is my amination of a chloropyrimidine not working?
A common reason for low or no conversion is the lower reactivity of aryl chlorides compared to bromides or iodides.[4] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step in Buchwald-Hartwig aminations.[4] For SNAr reactions, the pyrimidine ring may not be sufficiently activated by electron-withdrawing groups.[5]
Initial checks should include:
-
Catalyst Activity: Ensure your palladium precatalyst is active. Older palladium sources can be less effective.[4]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, so ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Reagent Purity: Use anhydrous, high-purity solvents and bases. Water and other impurities can significantly hinder the reaction.[4]
Q2: What is the best catalyst system for the amination of chloropyrimidines?
The optimal catalyst system is substrate-dependent. For Buchwald-Hartwig reactions, a combination of a palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos) is typically required for activating the C-Cl bond.[1][4] For Ullmann reactions, a copper(I) source, often with a ligand like phenanthroline, is used, though these reactions may require higher temperatures.[6]
Q3: Which base should I choose?
The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective for Buchwald-Hartwig aminations.[4][7] However, if your substrate has base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be better alternatives, though they might necessitate higher temperatures or more active catalysts.[4][7][8]
Q4: What are the key differences between Buchwald-Hartwig, Ullmann, and SNAr aminations?
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction with a broad substrate scope that generally proceeds under milder conditions than the Ullmann reaction.[5]
-
Ullmann Amination: A copper-catalyzed cross-coupling reaction. While traditional methods required harsh conditions, modern variations with ligands allow for milder temperatures.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): A non-metal-catalyzed reaction that relies on the activation of the pyrimidine ring by electron-withdrawing groups. It is often the most atom-economical method if the substrate is sufficiently reactive.[5]
Q5: How do I minimize side reactions?
Common side reactions include hydrodehalogenation (replacement of -Cl with -H) and the formation of diarylamines.[4][9][10] To minimize these:
-
Use a slight excess of the amine (1.2-1.5 equivalents).[4]
-
Ensure strictly anhydrous conditions.[4]
-
Optimize the catalyst and ligand system, as some ligands are better at promoting the desired reductive elimination over competing pathways.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q: My reaction shows low to no conversion of the starting chloropyrimidine. What should I do?
A: This is a common issue, often related to the challenging nature of activating the C-Cl bond. Here's a systematic approach to troubleshooting:
-
Verify Reagent Quality and Reaction Setup:
-
Catalyst: Is your palladium precatalyst fresh and active? Consider using a more robust precatalyst like a G3 or G4 palladacycle.[4] For Ullmann reactions, ensure your copper source is of high quality.
-
Ligand: Are you using an appropriate ligand for C-Cl bond activation? Bulky, electron-rich phosphine ligands are often necessary.[4]
-
Base: Is your base pure and anhydrous? Some commercial sources of NaOtBu can contain impurities that inhibit the reaction.[4]
-
Solvent: Is your solvent anhydrous and degassed? Water and oxygen are detrimental to the catalyst.[4]
-
Inert Atmosphere: Have you thoroughly purged your reaction vessel with an inert gas?[4]
-
-
Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature. Aminations of chloropyrimidines often require temperatures in the range of 80-120 °C.[12]
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary.[4]
-
Concentration: Ensure your reagents are sufficiently concentrated (typically 0.1-0.5 M).
-
-
Consider an Alternative Method:
-
If you are using a Buchwald-Hartwig approach with limited success, consider trying an SNAr reaction if your pyrimidine is highly electron-deficient, or an Ullmann condensation, which can sometimes be effective for substrates that are challenging for palladium catalysis.[5]
-
Formation of Side Products
Q: I am observing significant hydrodehalogenation of my chloropyrimidine. How can I prevent this?
A: Hydrodehalogenation, where the chlorine is replaced by a hydrogen atom, is a common side reaction.[4] It often occurs when the desired reductive elimination is slow.
-
Optimize the Ligand: The choice of ligand can significantly influence the rate of reductive elimination versus competing side reactions. Screening different bulky, electron-rich ligands is often beneficial.
-
Use a Slight Excess of Amine: Using 1.2 to 1.5 equivalents of the amine can help to favor the desired amination pathway.[4]
-
Ensure Anhydrous Conditions: Trace amounts of water can contribute to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.[4]
Q: My reaction is producing a significant amount of diarylated product. How can I improve the selectivity for monoamination?
A: The formation of diarylamines can be an issue, especially with primary amines.
-
Ligand Selection: Certain catalyst systems have been developed to be highly selective for monoarylation.[9]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the chloropyrimidine may favor monoamination in some cases.
Q: I am seeing byproducts that suggest a reaction with my solvent or base. What is happening?
A: If you are using an alcohol as a solvent, you may observe the formation of alkoxy-substituted pyrimidines due to the alkoxide acting as a nucleophile.[12] Switching to a non-protic solvent like toluene or dioxane can prevent this.[12] Additionally, some strong bases can react with sensitive functional groups on your substrate. In such cases, screening weaker bases is recommended.[7]
Difficulties in Product Isolation
Q: My product appears to be a complex mixture that is difficult to purify. What are some potential reasons?
A: A complex product mixture can result from several factors:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and products. Monitor your reaction by TLC or LC-MS to ensure it has finished.
-
Product Degradation: The product itself may be unstable under the reaction conditions. Consider lowering the temperature or reducing the reaction time.
-
Multiple Reaction Pathways: As discussed above, side reactions can lead to a complex mixture.
Q: I am having trouble removing the palladium catalyst from my product.
A: Removing residual palladium is a common challenge.
-
Filtration: Passing the crude reaction mixture through a pad of Celite® can help to remove some of the catalyst.[5]
-
Chromatography: Standard silica gel chromatography is often effective.
-
Scavengers: For very low levels of palladium, specialized palladium scavengers can be used.
Reaction Optimization Workflow
The following diagram outlines a logical workflow for optimizing the amination of chloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination of Pyrimidines
Welcome to the technical support center for palladium-catalyzed amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to low reaction yields. The content is structured in a user-friendly question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you might be encountering during your experiments and offers a systematic approach to resolving them.
Issue 1: Very Low or No Product Yield
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the primary parameters I should investigate?
A1: When faced with low yields in the Buchwald-Hartwig amination of pyrimidines, the catalyst system is the most critical starting point. The interplay between the palladium precursor, the ligand, and the base is crucial for achieving high catalytic activity.[1]
-
Catalyst/Ligand System: The choice of ligand is paramount and is highly dependent on both the amine and the pyrimidine substrate.[1] For these types of couplings, sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are often effective.[1] Ensure that your palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, is of high quality. To ensure consistent activation, consider using a pre-formed palladium-ligand complex.[1]
-
Base Selection: The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1] However, if your substrate is sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher reaction temperatures.[1][2]
-
Solvent: Anhydrous toluene is a frequently used and effective solvent for Buchwald-Hartwig reactions.[1] It is imperative that the solvent is thoroughly dried, as water can deactivate the catalyst.[1]
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C.[1] If your reaction is proceeding at a lower temperature, a gradual increase could improve the yield. Microwave irradiation can also be a valuable tool to accelerate the reaction and enhance yields.[1]
Q2: I'm observing what appears to be catalyst deactivation (e.g., formation of palladium black). What causes this, and how can I prevent it?
A2: Catalyst deactivation is a common reason for low yields. The formation of palladium black, which is aggregated and inactive palladium, is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[3] The lone pair of electrons on the pyrimidine nitrogen can also coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic turnover.[3]
-
Preventative Measures:
-
Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the phosphine ligand to stabilize the palladium center and prevent aggregation.
-
Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[3]
-
Control Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[3] Careful temperature optimization is crucial.
-
Use Pre-catalysts: Well-defined pre-catalysts can offer more controlled and reproducible generation of the active catalytic species compared to in situ methods.[4]
-
Q3: My reaction with a bromo- or iodo-pyrimidine is sluggish. I thought these would be more reactive than chloro-pyrimidines. What could be the issue?
A3: While aryl bromides are generally more reactive than chlorides in oxidative addition, aryl iodides can sometimes be problematic. The iodide formed during the reaction can have an inhibitory effect by precipitating the palladium complex, leading to catalyst deactivation.[5] The general reactivity order for aryl electrophiles in Buchwald-Hartwig amination is often observed as: ArBr > ArCl > ArI > ArOTf.[5]
For sluggish reactions with bromo- or iodo-pyrimidines, consider the following:
-
Ligand Choice: Ensure your ligand is robust enough to prevent catalyst inhibition by the halide. Bidentate ligands like BINAP or DPPF were early successes for aryl iodides as they are believed to prevent the formation of inactive palladium iodide dimers.[6]
-
Solvent Effects: For aryl iodides, switching from toluene to dioxane has been shown to improve yields in some cases, although results may be modest.[6]
Issue 2: Side Product Formation
Q4: I am observing a significant amount of a side product that appears to be from hydrodehalogenation (replacement of the halogen with hydrogen). How can I minimize this?
A4: Hydrodehalogenation is a common side reaction that competes with the desired amination. It can occur via β-hydride elimination from the palladium-amido intermediate.[6]
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting β-hydride elimination.[6][7]
-
Amine Structure: This side reaction is more prevalent with primary alkylamines that have β-hydrogens.[8] If possible, modifying the amine substrate could be a solution.
-
Base and Temperature: Carefully screen the base and temperature, as these can influence the relative rates of the desired reaction and the side reaction.
-
Q5: My reaction is producing a hydroxypyrimidine or alkoxypyrimidine side product. What is the cause and how can I prevent it?
A5: The formation of hydroxy- or alkoxypyrimidine suggests a competing reaction with water or an alcohol solvent (solvolysis). This is particularly problematic in metal-catalyzed reactions where water can deactivate the catalyst.[1]
-
Preventative Measures:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use of a glovebox or Schlenk techniques is highly recommended.
-
Solvent Choice: If using an alcohol as a solvent, be aware of its potential to act as a nucleophile. Consider switching to a non-protic solvent like toluene or dioxane.[1]
-
Base Selection: Some bases are hygroscopic. Ensure your base is dry and handled under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The catalytic cycle generally proceeds through the following key steps[6][9]:
-
Oxidative Addition: The aryl halide (pyrimidine-X) adds to a Pd(0) species to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the aminated pyrimidine product and regenerating the Pd(0) catalyst.
Q2: How do the electronic properties of the pyrimidine ring affect the reaction?
A2: The electronic nature of the pyrimidine ring plays a significant role. Pyrimidines are electron-deficient heterocycles, which generally facilitates nucleophilic attack. However, the presence of electron-donating groups on the ring can decrease its reactivity towards amination.[10][11] Conversely, electron-withdrawing groups can enhance reactivity.
Q3: Are there any functional groups that are incompatible with palladium-catalyzed amination?
A3: Yes, certain functional groups can interfere with the reaction or poison the catalyst. Strong bases like sodium tert-butoxide can affect ester and nitro groups.[12] Sulfur-containing groups like thiols can act as catalyst poisons.[12][13] It's also important to be aware that substrates with unprotected acidic protons (e.g., some NH groups on other heterocycles) can react with the base.[14]
Q4: When should I consider using a pre-catalyst versus generating the catalyst in situ?
A4: Pre-catalysts are well-defined, air- and moisture-stable complexes that rapidly generate the active Pd(0) species upon exposure to a base.[5] They often provide more reproducible results and cleaner reactions than generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand, which can be unreliable.[15] For challenging substrates or when high reproducibility is required, using a pre-catalyst is generally recommended.
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of a Chloropyrimidine
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary
Table 1: Common Ligands for Pyrimidine Amination
| Ligand | Structure | Key Features |
| XPhos |
| Bulky, electron-rich biarylphosphine. Generally effective for a wide range of substrates.[1] |
| tBuXPhos |
| Even more sterically hindered than XPhos, can be beneficial for challenging couplings.[1] |
| RuPhos |
| Another effective biarylphosphine ligand, often used for pyridine and other heteroaryl couplings.[3] |
| BrettPhos |
| Known to be efficient for aminations with primary amines.[8] |
Visualizations
Caption: Troubleshooting workflow for low yield in pyrimidine amination.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. Palladium <i>N</i>-Heterocyclic Carbene-Catalyzed Aminations: An Outline - ProQuest [proquest.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Temperature Control in Exothermic Pyrimidine Substitution Reactions
Welcome to the Technical Support Center dedicated to the safe and efficient management of exothermic nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings. This guide is designed for researchers, chemists, and process development professionals who handle these powerful, yet potentially hazardous, transformations. Our goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot issues, ensure safety, and optimize your synthetic outcomes.
Introduction: The Energetic Nature of Pyrimidine SNAr Reactions
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a cornerstone of medicinal chemistry and materials science. The introduction of nucleophiles, particularly amines, at positions like C2, C4, or C6 is often a highly favorable and spontaneous process. This thermodynamic favorability frequently translates into a significant release of heat (a strong exotherm).[1][2]
While advantageous for driving reactions to completion, this exothermicity poses a substantial process safety risk. If the rate of heat generation surpasses the rate of heat removal, a dangerous, self-accelerating cycle known as a thermal runaway can occur, potentially leading to pressure buildup, vessel failure, and catastrophic accidents.[3] Understanding and controlling the thermal dynamics of your reaction is not just a matter of optimization—it is a prerequisite for safe operation, especially during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during exothermic pyrimidine substitution reactions in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
Q1: I added my amine nucleophile to a solution of 2,4-dichloropyrimidine, and the temperature rose much faster than anticipated, nearly exceeding the capacity of my cooling bath. What's happening and how can I prevent this?
A1: This is a classic sign of a highly exothermic reaction where the rate of heat evolution is too rapid for the system to handle. The primary causes are related to reaction kinetics and heat transfer limitations.
Causality Explained:
-
High Reaction Rate: The SNAr reaction on an activated pyrimidine ring can be extremely fast, especially with potent nucleophiles. Adding the entire nucleophile at once (batch addition) means the full chemical energy of the reaction is available to be released almost instantaneously.
-
Insufficient Heat Dissipation: Your cooling system (e.g., an ice bath or circulator) has a finite capacity to remove heat. If heat is generated faster than it can be removed, the temperature of the reaction mixture will inevitably rise. This problem is magnified during scale-up, as the reactor's volume (heat generation potential) increases by the cube of its radius, while the surface area for cooling only increases by the square.[4]
Troubleshooting & Mitigation Strategies:
-
Controlled Dosing (Semi-Batch Addition): This is the most critical control measure. Instead of adding the nucleophile all at once, add it slowly over time using a syringe pump or an addition funnel. This makes the addition rate the limiting factor for heat generation, allowing your cooling system to keep pace.[3]
-
Initial Dilution: Increasing the solvent volume increases the overall thermal mass of the system. The solvent acts as a heat sink, absorbing the energy released and buffering the temperature rise.[3]
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -10 °C or 0 °C instead of room temperature). This provides a larger safety margin before the temperature reaches a hazardous level.
-
Solvent Selection: Choose a solvent with a good heat capacity and a boiling point that can act as a safety buffer through reflux cooling, if appropriate for your reaction chemistry.
Issue 2: Delayed, Violent Exotherm During Workup
Q2: My chlorination reaction using phosphorus oxychloride (POCl₃) to prepare a chloropyrimidine appeared complete. However, during the aqueous quench, the mixture erupted violently after a short delay. Why did this happen?
A2: This is a well-documented hazard associated with quenching excess POCl₃. The danger lies in the multi-stage, exothermic hydrolysis of POCl₃ and its intermediates, which can accumulate under certain conditions.
Causality Explained:
-
Incomplete Initial Hydrolysis: Quenching a reaction mixture containing excess POCl₃ into cold water or ice can be deceptive. The initial hydrolysis may be slow, or form intermediate phosphorus oxychlorides that are not fully hydrolyzed.[5]
-
Accumulation of Reactive Intermediates: These partially hydrolyzed species can accumulate in the vessel. As the mixture warms up or as localized hot spots form, the hydrolysis rate suddenly accelerates, leading to a delayed and often uncontrollable release of heat and HCl gas.[5]
Troubleshooting & Mitigation Strategies:
-
Reverse Quench: The safest method is a "reverse quench." Slowly add the reaction mixture to a well-stirred, large volume of quenching solution (e.g., ice-water, or a buffered aqueous solution like sodium acetate).[5] This ensures that the POCl₃ is always the limiting reagent in the quench and cannot accumulate.
-
Controlled Quench Temperature: Maintain a controlled temperature during the quench. For instance, adding the reaction mixture to a sodium acetate solution at 35-40°C can ensure immediate and complete hydrolysis without allowing unstable intermediates to build up.[5]
-
Evaporate Excess POCl₃: Before quenching, consider removing the bulk of the unreacted POCl₃ under reduced pressure, if your product is stable under these conditions. This reduces the total energy that needs to be dissipated during the quench.
Issue 3: Reaction Stalls or Gives Poor Yield at Lower, "Safer" Temperatures
Q3: To control the exotherm, I ran my amination of a chloropyrimidine at 0°C, but the reaction is extremely slow and gives a poor yield. How can I maintain safety while improving the reaction rate?
A3: This is a common optimization challenge, balancing reaction kinetics with thermal safety. While lowering the temperature is a valid safety measure, it can sometimes bring the reaction rate to a near standstill if the activation energy is not overcome.
Causality Explained:
-
Reaction Kinetics: All chemical reactions have an activation energy barrier. Lowering the temperature reduces the available thermal energy, meaning fewer molecules have sufficient energy to overcome this barrier, thus slowing the reaction rate.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer complex intermediate.[1][6] Protic solvents (like alcohols) can solvate the nucleophile, potentially dampening its reactivity.
Troubleshooting & Optimization Strategies:
-
Solvent Optimization: Switch to a polar aprotic solvent. This can often increase the reaction rate sufficiently to allow for lower operating temperatures. Be aware, however, that a faster reaction will also have a higher rate of heat release, so careful controlled addition of reagents remains critical.
-
"Dose and Heat" Protocol: A safe approach is to add a small portion of the nucleophile at the lower, safer temperature. Then, slowly warm the reaction. If an exotherm is observed, you can be confident the reaction is proceeding. This allows you to find the minimum temperature required for the reaction to initiate (the "onset temperature"). You can then perform a controlled addition of the remaining nucleophile at this optimized temperature.
-
Catalysis: For less activated pyrimidines, consider catalytic methods. While traditional SNAr is often uncatalyzed, certain transformations can be accelerated, allowing for milder conditions.
Thermal Hazard Assessment: A Proactive Approach to Safety
Before scaling up any potentially exothermic reaction, a thorough thermal hazard assessment is mandatory. This involves quantifying the reaction's thermal properties to understand the worst-case scenarios.
Key Parameters to Determine:
-
Heat of Reaction (ΔHrxn): The total amount of energy released per mole of limiting reagent.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the reaction proceeds with no heat loss to the surroundings. It is calculated as: ΔTad = (-ΔHrxn) / (m * Cp) where m is the mass of the reaction mixture and Cp is its specific heat capacity.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature achievable in a cooling failure scenario. It is the sum of the process temperature and the adiabatic temperature rise from any unreacted material. MTSR = Tprocess + ΔTad
-
Onset Temperature of Decomposition (Tonset): The temperature at which the product or reaction mixture begins to decompose, often with a secondary, more dangerous exotherm.
These parameters are determined using techniques like Differential Scanning Calorimetry (DSC) for initial screening and Reaction Calorimetry (RC) for detailed process simulation.[7][8]
Stoessel Criticality Classification
The Stoessel Criticality Index is a vital tool for classifying the thermal risk of a chemical process by comparing the temperatures defined above.[9] It helps in deciding the necessary level of safety measures.
| Criticality Class | Description | Relative Temperature Profile | Required Safety Measures |
| Class 1 (Low) | MTSR is below the boiling point (MTT) and the decomposition temperature (TMRad). | Tp < MTSR < MTT < TMRad | Standard process control is sufficient. |
| Class 2 (Low) | MTSR is below the decomposition temperature, but boiling may not occur before decomposition. | Tp < MTSR < TMRad < MTT | Standard control is usually sufficient, but unintended heating must be avoided. |
| Class 3 (Medium) | MTSR is above the boiling point but below the decomposition temperature. | Tp < MTT < MTSR < TMRad | The process relies on solvent boiling (reflux) as a safety barrier. Requires robust condenser cooling. |
| Class 4 (High) | MTSR is above the decomposition temperature, but boiling occurs first, providing a window for intervention. | Tp < MTT < TMRad < MTSR | Requires highly reliable controls and emergency cooling/quenching systems. The time provided by boiling is critical. |
| Class 5 (Very High) | MTSR is above the decomposition temperature, and this temperature is reached before boiling. | Tp < TMRad < MTT < MTSR | Most dangerous class. Process redesign is strongly recommended. Requires highest level of engineered safety controls. |
Tp = Process Temperature; MTSR = Maximum Temperature of Synthesis Reaction; MTT = Maximum Technical Temperature (usually boiling point); TMRad = Temperature of Maximum Rate under adiabatic conditions (decomposition onset).
Goal: Always aim to design your process to be in the lowest criticality class possible, ideally Class 1 or 2.
Experimental Protocols
The following protocols are provided as templates. You must adapt them based on a thorough thermal hazard assessment of your specific substrates and scale.
Protocol 1: Reaction Calorimetry for Thermal Hazard Screening
This protocol outlines the use of a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) to determine key safety parameters.[7][10][11]
Objective: To measure the heat of reaction (ΔHrxn) and calculate the Maximum Temperature of the Synthesis Reaction (MTSR) for the amination of 2-chloro-4-methylpyrimidine with piperidine.
Methodology:
-
System Calibration: Calibrate the heat transfer coefficient (UA) of the reactor by performing a controlled electrical heat-and-cool cycle with the solvent and pyrimidine substrate before adding the nucleophile.
-
Reactor Charge: Charge the reactor with 2-chloro-4-methylpyrimidine (1.0 eq) and the chosen solvent (e.g., Toluene, 10 volumes).
-
Equilibration: Stir the mixture and bring it to the desired starting process temperature (Tp), for example, 20°C.
-
Controlled Addition: Add the nucleophile, piperidine (1.1 eq), via a calibrated pump over a set period (e.g., 60 minutes). The reaction calorimeter will continuously measure the heat flow (rate of heat release) in real-time.
-
Isothermal Hold: After the addition is complete, hold the reaction at the process temperature until the heat flow returns to the baseline, indicating the reaction is complete.
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Qrxn).
-
Calculate the molar heat of reaction: ΔHrxn = Qrxn / moles of limiting reagent.
-
Identify the maximum heat flow (Qmax) to understand the peak cooling demand.
-
Calculate the adiabatic temperature rise (ΔTad) and the MTSR.
-
Classify the reaction using the Stoessel criteria.
-
Protocol 2: Safe Bench-Scale (100 mmol) Amination with Controlled Dosing
This protocol demonstrates a safer approach for a highly exothermic amination reaction.
Objective: To synthesize 2-amino-4,6-dimethylpyrimidine from 2-chloro-4,6-dimethylpyrimidine and aqueous ammonia.
Materials:
-
2-chloro-4,6-dimethylpyrimidine (14.26 g, 100 mmol)
-
Aqueous Ammonia (28%, ~15 mL, ~220 mmol, 2.2 eq)
-
Ethanol (200 mL)
-
1 L three-neck round-bottom flask
-
Mechanical stirrer, thermometer, and addition funnel
-
Ice-water bath
Methodology:
-
Setup: Equip the flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in a large ice-water bath capable of maintaining 0-5°C.
-
Initial Charge: Dissolve the 2-chloro-4,6-dimethylpyrimidine in 200 mL of ethanol in the flask. Stir and cool the solution to 0-5°C.
-
Controlled Addition: Charge the addition funnel with the aqueous ammonia solution. Add the ammonia dropwise to the stirred pyrimidine solution over a period of at least 1 hour.
-
Temperature Monitoring: Crucially, monitor the internal reaction temperature throughout the addition. The temperature should not be allowed to rise above 10°C. If it does, immediately stop the addition and allow the cooling bath to bring the temperature back down before resuming.
-
Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction slowly warm to room temperature, stirring overnight.
-
Workup: Proceed with standard workup and isolation procedures (e.g., solvent evaporation, extraction, crystallization).
This controlled addition protocol transforms a potentially hazardous batch reaction into a manageable and safe process by keeping the concentration of the reactive nucleophile low at all times.
References
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. helgroup.com [helgroup.com]
- 9. Stossels Criticality Index - Classification of reactions - Pharma Engineering [pharmacalculations.com]
- 10. mt.com [mt.com]
- 11. fauske.com [fauske.com]
Technical Support Center: Pyrimidine Synthesis Byproduct Identification and Characterization
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing unexpected byproducts in their synthetic routes. Drawing upon established chemical principles and field-proven insights, this resource provides practical troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide for Unexpected Byproducts
This section addresses specific experimental issues that may arise during pyrimidine synthesis, linking them to potential byproduct formation and offering systematic approaches for identification and resolution.
Issue 1: Low Yield of the Desired Pyrimidine Product
A common challenge in pyrimidine synthesis is a lower-than-expected yield, which can often be attributed to the formation of competing side products.[1][2]
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical.[3] Traditional Brønsted acids (e.g., HCl) may not be suitable for all substrates and can sometimes promote side reactions.[2]
-
Competing Side Reactions: Several side reactions can consume starting materials, reducing the yield of the target pyrimidine.[2]
-
Knoevenagel Condensation: The condensation of the aldehyde with the β-ketoester can form an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1]
-
Hantzsch Dihydropyridine Formation: A frequent fluorescent byproduct, especially in Biginelli reactions, results from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[4]
-
N-Acylurea Byproducts: These can arise from a competing reaction between the β-ketoester and urea, complicating purification.[1]
-
Troubleshooting: Carefully control reaction temperature, as higher temperatures can favor the Hantzsch pathway.[4] Optimizing the stoichiometry of reactants and the order of addition (e.g., adding urea last) can also minimize byproduct formation.[4]
-
-
Incomplete Cyclization: The open-chain intermediate may fail to cyclize, particularly with sterically hindered substrates.[2]
-
Troubleshooting: Increasing the reaction temperature or using a stronger acid catalyst can promote the final cyclization-dehydration step.[2]
-
-
Purity of Reactants: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[3][4]
-
Troubleshooting: Ensure all reactants are of high purity by using freshly opened reagents or by purifying them before use.[4]
-
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in HPLC
The presence of extra spots on a Thin Layer Chromatography (TLC) plate or additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram is a clear indicator of byproduct formation.
Systematic Identification Workflow:
Caption: Workflow for the identification of unknown byproducts.
Detailed Analytical Protocols:
-
Isolation:
-
Preparative TLC/Column Chromatography: For compounds with different polarities, this is an effective initial separation technique. Experiment with various solvent systems to achieve optimal separation.[5]
-
Preparative HPLC: For complex mixtures or compounds with similar polarities, preparative HPLC can provide higher resolution.[5]
-
-
Characterization:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact molecular weight and elemental composition of the byproduct. This is a critical first step in proposing a molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Indicates the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which are essential for piecing together the molecular structure. Real-time 2D NMR can even be used to monitor the formation of intermediates and byproducts during the reaction.[6]
-
-
Issue 3: Formation of Insoluble Byproducts or Polymeric Material
The formation of an insoluble precipitate that is not the desired product can be a sign of polymerization or the formation of highly insoluble intermediates.
Potential Causes & Solutions:
-
Polymerization of Aldehyde: Some aldehydes, especially aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[3]
-
Troubleshooting: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[3]
-
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[3]
-
Troubleshooting: Experiment with different solvent systems that have a higher solubilizing power for all components and potential intermediates.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common fluorescent byproduct in the Biginelli reaction, and how can I prevent its formation?
A1: The most frequently observed fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[4]
-
Prevention Strategies:
-
Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[4]
-
Q2: I suspect the presence of N-acylurea byproducts in my Biginelli reaction. How can I confirm their presence and prevent their formation?
A2: N-acylureas can form as byproducts in the Biginelli reaction and complicate purification. They arise from a competing reaction between the β-ketoester and urea.[1]
-
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][4]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
-
Q3: My Pinner pyrimidine synthesis is prone to side reactions. What are the common pitfalls?
A3: The Pinner synthesis can be susceptible to several side reactions, including:[1]
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material.
-
Incomplete cyclization.
-
Mitigation Strategies:
Q4: What are some general sources of impurities in pharmaceutical synthesis that I should be aware of?
A4: Impurities in active pharmaceutical ingredients (APIs) can originate from various stages of the manufacturing process.[7]
-
Starting Materials: Impurities present in the raw materials can carry over into the final product.
-
Synthesis Process: Byproducts from side reactions, unreacted starting materials, and residual reagents or catalysts are common sources.[7]
-
Degradation: The final product can degrade over time due to exposure to light, heat, or moisture, forming new impurities.
-
Manufacturing Environment: Contamination from equipment, solvents, or the atmosphere can also introduce impurities.[8]
Q5: Can unexpected multi-component reactions occur during pyrimidine synthesis?
A5: Yes, under certain conditions, more complex products can form. For instance, a five-component condensation product has been observed during the reaction of a urea, β-keto ester, and formaldehyde in the presence of a catalytic amount of indium bromide. This reaction proceeds through a Biginelli dihydropyrimidinone intermediate which then undergoes a formal hetero Diels-Alder reaction.[9] This highlights the importance of carefully controlling reaction conditions and thoroughly characterizing all products.
Section 3: Data and Protocols
Table 1: Common Byproducts in Biginelli Reaction and Their Characteristics
| Byproduct Name | General Structure | Key Spectroscopic Features | Formation Conditions | Mitigation Strategy |
| Hantzsch Dihydropyridine | 1,4-Dihydropyridine ring | Strong fluorescence, characteristic ¹H NMR signals for the dihydropyridine ring | High temperatures, decomposition of urea to ammonia | Lower reaction temperature, optimize catalyst |
| N-Acylurea | Open-chain urea derivative | Distinctive amide and carbonyl signals in ¹H and ¹³C NMR | Competing reaction of β-ketoester and urea | Control stoichiometry, optimize catalyst |
| Knoevenagel Adduct | α,β-Unsaturated dicarbonyl | Signals for vinylic proton and conjugated carbonyls in NMR and IR | Inefficient cyclization | Optimize catalyst and reaction conditions to favor cyclization |
| Uncyclized Intermediate | Open-chain ureide | Presence of both urea and β-ketoester fragments in NMR | Steric hindrance, insufficient activation for cyclization | Increase temperature, use a stronger catalyst |
Experimental Protocol: General Procedure for Byproduct Analysis
-
Reaction Monitoring: Monitor the progress of the pyrimidine synthesis reaction using TLC or LC-MS to observe the formation of the product and any byproducts.
-
Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities and catalysts.
-
Crude Product Analysis: Analyze a small sample of the crude product by ¹H NMR and LC-MS to get an initial assessment of the product purity and the presence of any major byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel or recrystallization. Collect fractions containing the desired product and any significant byproducts.
-
Byproduct Characterization: For each isolated byproduct, perform a full suite of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.
-
¹H and ¹³C NMR for structural elucidation.
-
2D NMR (COSY, HSQC, HMBC) to establish connectivity.
-
Infrared (IR) Spectroscopy to identify key functional groups.
-
-
Data Interpretation: Compare the obtained spectral data with known compounds from the literature or use it to propose the structure of a novel byproduct.
Visualization of Competing Reaction Pathways
Caption: Competing reaction pathways in a typical Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
Strategies for enhancing the stability of 4-Amino-6-chloro-2-methoxypyrimidine
Welcome to the technical support center for 4-Amino-6-chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for enhancing the stability and ensuring the reliable performance of this versatile chemical intermediate. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for the proper handling and storage of this compound.
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by moisture, pH, light, and temperature. The chloro group at the 6-position is susceptible to hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture.[1][2] Elevated temperatures can accelerate this and other degradation pathways, while exposure to UV light may also compromise the compound's integrity.[3]
Q2: What are the ideal long-term and short-term storage conditions for this compound?
A2: To ensure maximum stability, proper storage is critical. For many related chloropyrimidine compounds, storage at low temperatures in a tightly sealed container is recommended to prevent moisture ingress.[1]
| Condition | Temperature | Atmosphere | Container | Duration |
| Long-Term | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, amber glass vial | ≥ 2 years |
| Short-Term | 2-8°C | Dry | Tightly sealed, opaque container | < 6 months |
This table summarizes generally accepted best practices for reactive intermediates. Always refer to the supplier-specific data sheet for tailored recommendations.
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?
A3: The choice of solvent is crucial for maintaining the stability of the compound in solution.
-
Recommended: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for stock solutions. It is advisable to use a freshly opened bottle or a properly stored anhydrous grade solvent to minimize water content.[2]
-
Use with Caution: Protic solvents like ethanol and methanol can participate in nucleophilic substitution reactions with the chloro group, leading to the formation of alkoxy impurities over time. If their use is unavoidable, solutions should be prepared fresh and used immediately.
-
Avoid: Aqueous solutions, especially those with a basic or strongly acidic pH, should be avoided for storage as they can rapidly hydrolyze the compound.[2][4]
Q4: How can I verify the purity of my this compound sample upon receipt or after storage?
A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the main component and detecting impurities.[5][6] Other useful methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.[7] A melting point determination can also serve as a quick indicator of purity, as impurities tend to broaden and depress the melting range.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental issues.
Issue 1: Rapid Degradation of the Compound in Solution
Question: I prepared a solution of this compound in DMSO, but my analytical results (HPLC, NMR) show significant degradation within a few hours. What is happening and how can I fix it?
Underlying Cause: The primary degradation pathway for this molecule is hydrolysis of the C-Cl bond, which can be catalyzed by trace amounts of water or acidic/basic impurities in the solvent or on the glassware.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Detailed Protocol for Preparing a Stable Stock Solution:
-
Glassware Preparation: Place all necessary glassware (vial, syringe, etc.) in an oven at 120°C for at least 4 hours. Transfer to a desiccator to cool under vacuum or under a stream of inert gas (argon or nitrogen).
-
Solvent Handling: Use a new, sealed bottle of anhydrous DMSO (<50 ppm water). Use a dry syringe to pierce the septum and withdraw the required volume.
-
Weighing the Compound: Weigh the this compound in a dry, clean vial, preferably in a low-humidity environment or a glove box.
-
Dissolution: Add the anhydrous DMSO to the vial containing the compound. Cap the vial tightly and vortex until fully dissolved.
-
Storage: For immediate use, keep the solution at room temperature. For storage, flush the headspace of the vial with argon or nitrogen, seal tightly with a paraffin film, and store at -20°C in the dark.
-
Verification Step: To confirm stability, perform an initial HPLC analysis immediately after preparation. Analyze the solution again after 24 and 48 hours of storage to monitor for the appearance of degradation peaks.
Issue 2: Appearance of an Unexpected Byproduct in a Reaction
Question: I'm using this compound in a nucleophilic aromatic substitution (SNAr) reaction and observing a byproduct with a mass corresponding to the loss of chlorine and the addition of a hydroxyl group. What is this byproduct and how can I prevent its formation?
Underlying Cause: The byproduct is likely 4-Amino-6-hydroxy-2-methoxypyrimidine, the result of hydrolysis of the starting material. This occurs when water is present in the reaction mixture. The C-Cl bond in the pyrimidine ring is activated towards nucleophilic attack, and water can act as a nucleophile, especially at elevated temperatures.
Potential Degradation Pathway:
Caption: Primary hydrolysis pathway of the compound.
Detailed Protocol for Minimizing Hydrolysis in Reactions:
-
Drying of Reagents and Solvents: Ensure all reagents are anhydrous. Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel. Use Schlenk line techniques for optimal results.
-
Order of Addition: If the reaction is base-catalyzed, consider adding the base last or slowly over time. This can prevent the accumulation of water if the base is hygroscopic or contains trace moisture.
-
Use of a Desiccant: For reactions that are sensitive to moisture but cannot be run under strictly anhydrous conditions, the addition of molecular sieves (e.g., 3Å or 4Å) can help sequester trace amounts of water.[8]
-
Verification Step: Analyze the crude reaction mixture by LC-MS. Compare the mass of the byproduct with the expected mass of the hydrolyzed product. If confirmed, implement the above steps more rigorously in subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography for Pyrimidine Isomer Separation
Welcome to the technical support center for the chromatographic separation of pyrimidine isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in resolving these structurally similar and highly polar compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the causal factors governing your separations. We will explore common issues, offer systematic troubleshooting workflows, and answer frequently asked questions to empower you with the expertise to develop robust and reproducible methods.
Troubleshooting Guide: From Tailing Peaks to Co-elution
This section addresses the most common and frustrating issues encountered during the separation of pyrimidine isomers. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: Why am I seeing poor resolution or complete co-elution of my pyrimidine isomers?
Common Causes & Mechanistic Explanation:
Poor resolution is the most frequent challenge and typically stems from a suboptimal choice of stationary or mobile phase, leading to insufficient differences in the interaction strengths between the isomers and the column. Pyrimidine isomers often have very similar polarities and hydrodynamic volumes, making them difficult to separate using standard reversed-phase (RP) methods alone[1][2]. The key is to exploit subtle differences in their structure, such as pKa values, aromaticity, and hydrogen bonding capabilities.
Systematic Solutions:
-
Mobile Phase pH Optimization (The Critical First Step): The ionization state of pyrimidine isomers is highly pH-dependent and is the most powerful tool for manipulating retention and selectivity[3][4][5].
-
Principle: Pyrimidines contain nitrogen atoms that can be protonated. For instance, cytosine has a pKa around 4.5, while uracil and thymine have pKa values above 9. Operating the mobile phase pH near the pKa of an analyte will cause it to exist in both ionized and non-ionized forms, often leading to peak splitting or broadening[5]. For robust separations, it's recommended to work at a pH that is at least 1-2 units away from the pKa of your analytes[3][6].
-
Actionable Protocol:
-
Determine the pKa values of your target pyrimidine isomers.
-
Select a buffer system effective in the desired pH range (e.g., acetate for pH 3.7-5.7, phosphate for pH 6.2-8.2)[7].
-
Start method development at a low pH (e.g., pH 3.0-4.0) using an acetate buffer[8]. At this pH, bases like cytosine will be protonated (more polar) and elute earlier in reversed-phase, while others remain neutral, creating significant selectivity differences[3].
-
If resolution is still insufficient, explore a mid-range pH (e.g., 6.0-7.0) with a phosphate buffer, but be mindful of the limited lifetime of silica-based columns above pH 8[5].
-
-
-
Stationary Phase Selection (Exploiting Alternative Interactions): If pH adjustment is not enough, your standard C18 column may not be providing the right interaction mechanism.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds like pyrimidines that show poor retention in reversed-phase[1][9][10]. HILIC utilizes a polar stationary phase (like amide or zwitterionic sulfoalkylbetaine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile)[1][11]. The separation is based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase[10].
-
Phenyl-Hexyl or PFP Phases: These stationary phases offer alternative selectivities to C18 by introducing π-π interactions. The aromatic rings of the pyrimidines can interact with the phenyl groups on the stationary phase, providing a different separation mechanism that can resolve isomers C18 columns cannot[12].
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge[13]. Since the charge of pyrimidines is pH-dependent, IEX can be a powerful tool. Anion-exchange can be used at high pH to separate deprotonated pyrimidines, while cation-exchange can be used at low pH to separate protonated isomers[14][15][16].
-
-
Mobile Phase Composition & Gradient:
-
Organic Modifier: While acetonitrile is most common, switching to methanol can alter selectivity due to its different hydrogen bonding properties[17].
-
Gradient Elution: For complex mixtures containing both pyrimidine bases and their more polar nucleoside or nucleotide counterparts, a gradient elution (gradually increasing the aqueous component in RP or HILIC) is often necessary to achieve adequate separation within a reasonable time[9][18].
-
Q2: My peaks are tailing or showing significant asymmetry. What's causing this and how do I fix it?
Common Causes & Mechanistic Explanation:
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with residual, acidic silanol groups on the silica surface[3]. Basic compounds, such as protonated cytosine, are especially prone to this interaction, which leads to a portion of the analyte being retained more strongly, resulting in a skewed peak. Other causes can include column overload or operating too close to the analyte's pKa.
Systematic Solutions:
-
Suppress Silanol Interactions:
-
Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups (Si-OH), reducing their ability to interact with protonated basic analytes through ion-exchange[3].
-
Use End-Capped Columns: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped column.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 50-100 mM) can help to saturate the active sites on the stationary phase, masking the silanols and improving peak shape[7].
-
-
Check Sample Concentration (Column Overload): Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Actionable Protocol: Perform a loading study. Systematically reduce the concentration of your injected sample by a factor of 5 and 10. If peak shape improves, you were overloading the column.
-
-
Optimize Mobile Phase pH: As mentioned previously, operating near an analyte's pKa can cause peak distortion[5]. Ensure your mobile phase pH is at least one unit away from the pKa of the tailing compound. For a basic compound, this means either lowering the pH to ensure full protonation or raising it to ensure it remains neutral[4].
Q3: I'm experiencing inconsistent retention times from run to run. What is the source of this variability?
Common Causes & Mechanistic Explanation:
Shifting retention times are a classic sign of an unstable chromatographic system. The most common culprits are insufficient column equilibration, temperature fluctuations, and degradation or compositional changes in the mobile phase.
Systematic Solutions:
-
Ensure Proper Column Equilibration: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable surface chemistry. This is especially critical for HILIC and ion-exchange methods.
-
Actionable Protocol: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (typically 5-10 column volumes) between runs.
-
-
Control Column Temperature: Retention is temperature-dependent. Even small fluctuations in ambient lab temperature can cause retention times to drift.
-
Maintain Mobile Phase Integrity:
-
Fresh Preparation: Prepare mobile phases fresh daily. Buffers can support microbial growth, and the pH of mobile phases containing volatile components (like formic or acetic acid) can change over time due to evaporation.
-
Premixing: If using an isocratic system, premix the aqueous and organic components of the mobile phase to avoid errors from the pump's proportioning valves.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "first-choice" column for separating pyrimidine isomers?
There is no single "best" column, as the ideal choice depends on the specific isomers and the sample matrix. However, a logical starting point is to select a column that offers a different selectivity mechanism than a standard C18.
| Stationary Phase | Primary Separation Mechanism | Best For... | Key Considerations |
| C18 (Reversed-Phase) | Hydrophobic interactions | Initial screening; separating less polar pyrimidine derivatives. | Often provides insufficient retention and selectivity for highly polar, unmodified bases[1][19]. |
| HILIC (e.g., Amide, ZIC-HILIC) | Hydrophilic partitioning | Highly polar pyrimidine bases (uracil, cytosine, thymine) and nucleosides that are poorly retained on C18[1][9][11]. | Requires careful equilibration; sensitive to water content in the mobile phase and sample solvent[10]. |
| Phenyl-Hexyl / PFP | Hydrophobic + π-π interactions | Isomers where differences in aromaticity or electron distribution can be exploited for selectivity[12]. | Offers selectivity complementary to C18; methanol is often a good organic modifier choice[17]. |
| Mixed-Mode IEX/RP | Ion-exchange + Hydrophobic interactions | Complex mixtures of charged and neutral pyrimidines; offers tunable selectivity via pH and salt concentration[14]. | Can provide excellent resolution but method development may be more complex[14]. |
Recommendation: For a mixture of common, highly polar pyrimidine bases, a HILIC column is an excellent starting point due to its superior retention and unique selectivity mechanism[2][10].
Q2: How critical is mobile phase pH, and how do I choose the right one?
Mobile phase pH is the single most critical parameter for controlling the retention and selectivity of ionizable compounds like pyrimidines[3][20][21]. The charge of a pyrimidine molecule changes as the pH crosses its pKa value, drastically altering its polarity and how it interacts with the stationary phase[4][5].
-
In Reversed-Phase HPLC:
-
At a pH below a basic pyrimidine's pKa (e.g., cytosine, pKa ~4.5), the molecule becomes protonated (positively charged). This makes it more polar and decreases its retention time [3].
-
At a pH above an acidic pyrimidine's pKa (e.g., uracil, pKa ~9.5), the molecule becomes deprotonated (negatively charged), making it more polar and decreasing its retention time .
-
-
Rule of Thumb: To ensure reproducible retention and good peak shape, always buffer the mobile phase to a pH that is at least 1-2 pH units away from the analyte's pKa[3][6]. For separating a mixture of pyrimidines with different pKa values, choosing a pH that renders some charged and others neutral is a powerful strategy to induce selectivity[7][8].
Q3: What are the ideal UV detection wavelengths for pyrimidine analysis?
Pyrimidines have a characteristic UV absorbance due to their aromatic ring structure.
-
General Screening: A wavelength of 254 nm or 260 nm is a good starting point as most pyrimidines show strong absorbance in this region.
-
Optimizing Sensitivity: For maximum sensitivity, determine the absorbance maximum (λmax) for each specific isomer you are analyzing by using a photodiode array (PDA) detector. The λmax can vary slightly depending on the substituent groups on the pyrimidine ring and the pH of the mobile phase.
-
Peak Purity: A PDA detector is highly recommended as it allows for the assessment of peak purity by comparing UV spectra across an eluting peak. This is invaluable for confirming that co-elution is not occurring.
References
- 1. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Item - Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - University of Tasmania - Figshare [figshare.utas.edu.au]
- 15. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biocompare.com [biocompare.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
- 20. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-6-chloro-2-methoxypyrimidine and Other Chlorinated Pyrimidines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyrimidines is critical for the rational design of novel therapeutics and the efficient planning of synthetic routes. The pyrimidine scaffold is a cornerstone in a multitude of biologically active molecules, and its strategic functionalization often dictates a compound's efficacy and properties.
This guide provides an in-depth comparison of the reactivity of 4-Amino-6-chloro-2-methoxypyrimidine with other key chloropyrimidine derivatives. We will delve into the electronic and steric factors governing their susceptibility to nucleophilic aromatic substitution (SNAr), supported by established chemical principles and representative experimental protocols.
The Theoretical Framework: Understanding Reactivity in Pyrimidines
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it inherently susceptible to nucleophilic attack. The two ring nitrogen atoms act as powerful electron-withdrawing groups, lowering the electron density at the carbon atoms and facilitating the addition of nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is the most common pathway for the functionalization of halopyrimidines.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The regioselectivity and rate of these substitutions are profoundly influenced by the substituents present on the pyrimidine ring.
-
Positional Electrophilicity : In an unsubstituted pyrimidine ring, the electrophilicity of the carbon atoms generally follows the order C4(6) > C2 > C5 .[1] This preference is due to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[1]
-
Electronic Effects of Substituents :
-
Electron-Withdrawing Groups (EWGs) , such as chloro (–Cl), nitro (–NO₂), or methylsulfonyl (–SO₂Me), further decrease the electron density of the ring, activating it towards nucleophilic attack.
-
Electron-Donating Groups (EDGs) , such as amino (–NH₂) or alkoxy (–OR), increase the electron density of the ring through resonance, generally deactivating it towards nucleophilic attack.
-
Analyzing this compound
The reactivity of this compound is a product of a delicate balance of competing electronic effects.
-
Activating Group : The chloro group at the C6 position is a good leaving group and an EWG, which activates this site for substitution.
-
Deactivating Groups : The amino group at C4 and the methoxy group at C2 are both potent EDGs. They donate electron density into the ring via resonance, which counteracts the electron-withdrawing effect of the ring nitrogens and the C6-chloro group.
Consequently, this compound is significantly less reactive than its di- or trichlorinated counterparts. The substitution reaction at the C6 position will require more forcing conditions (e.g., higher temperatures) than would be necessary for a more activated substrate like 2,4-dichloropyrimidine.
A Comparative Overview of Chloropyrimidine Reactivity
The choice of chloropyrimidine starting material is a critical decision in synthesis design. The following table provides a qualitative comparison of the reactivity of this compound with other common chloropyrimidines.
| Compound | Structure | Key Substituents & Effects | Most Reactive Position(s) | General Reactivity |
| This compound | ![]() | 1x EWG (–Cl) 2x EDG (–NH₂, –OMe) | C6 | Low |
| 2,4-Dichloropyrimidine | ![]() | 2x EWG (–Cl) | C4 > C2 | High |
| 4,6-Dichloropyrimidine | ![]() | 2x EWG (–Cl) | C4, C6 | High |
| 4-Amino-2,6-dichloropyrimidine | ![]() | 2x EWG (–Cl) 1x EDG (–NH₂) | C2 > C6 (generally) | Moderate |
| 2,4-Dichloro-6-methoxypyrimidine | ![]() | 2x EWG (–Cl) 1x EDG (–OMe) | C2 > C4 | Moderate to High |
| 2-Chloropyrimidine | ![]() | 1x EWG (–Cl) | C2 | Moderate |
Note: Reactivity is context-dependent and also influenced by the nucleophile, solvent, and temperature.
The presence of an electron-donating group significantly tempers the reactivity. For instance, in 4-Amino-2,6-dichloropyrimidine, the first substitution is readily achieved, but the introduction of a second nucleophile is considerably more difficult due to the deactivating effect of the two amino groups. Similarly, computational studies on substrates like 2,4-dichloro-6-methoxypyrimidine show that the EDG can alter the inherent regioselectivity, making the C2 position more susceptible to attack than C4, contrary to the general rule.
Experimental Protocols for Reactivity Assessment
Reproducible methodologies are crucial for comparing reactivity and optimizing synthetic procedures. The following are representative protocols for conducting nucleophilic aromatic substitution on chloropyrimidines.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (Amination)
This method is suitable for more reactive chloropyrimidines or when using strong nucleophiles. For a less reactive substrate like this compound, higher temperatures or longer reaction times may be necessary.
Rationale: This protocol relies on thermal energy to overcome the activation barrier for the SNAr reaction. A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the reaction. A base is required to neutralize the HCl generated during the reaction.
Materials & Equipment:
-
Chloropyrimidine substrate (e.g., this compound) (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, NMP, or Dioxane) (5-10 mL)
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
To a dry reaction vial, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Seal the vial and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-140 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour). A sample can be taken, diluted with a suitable solvent like ethyl acetate, and analyzed.
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Standard workflow for a catalyst-free SNAr experiment.
Protocol 2: Monitoring Reaction Progress by HPLC
Quantitative monitoring is essential for kinetic studies and for comparing the reactivity of different substrates under identical conditions.
Rationale: HPLC allows for the separation and quantification of the starting material, product, and any byproducts over time. By tracking the decrease in the starting material's peak area, a reaction rate can be determined.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temp: 40 °C
-
Detection: UV at 254 nm
Procedure:
-
Set up the SNAr reaction as described in Protocol 1.
-
At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and prepares the sample for analysis.
-
Inject the diluted sample onto the HPLC system.
-
Identify the peaks for the starting material and product by their retention times (previously determined with authentic standards).
-
Integrate the peak areas. The percentage conversion can be calculated as: (Area_Product / (Area_Product + Area_StartMaterial)) * 100.
-
Plot the percentage conversion versus time to generate a reaction profile, which can be used to compare the reactivity of different chloropyrimidines.
Conclusion
The reactivity of chloropyrimidines in nucleophilic aromatic substitution is a complex interplay of positional electrophilicity and the electronic effects of other ring substituents. This compound , with its two strong electron-donating groups, is a relatively deactivated substrate compared to highly reactive building blocks like 2,4- or 4,6-dichloropyrimidine.[1] This lower reactivity necessitates more stringent reaction conditions but can also be advantageous in complex syntheses where chemoselectivity is required.
For the medicinal chemist and process developer, a thorough understanding of these principles is not merely academic; it is a practical tool that enables the efficient and predictable synthesis of target molecules. By leveraging this knowledge and employing robust experimental and analytical protocols, researchers can confidently select the appropriate pyrimidine building blocks to accelerate their discovery and development programs.
References
A Comparative Guide to the X-ray Crystallography of 4-Amino-6-chloro-2-methoxypyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for 4-Amino-6-chloro-2-methoxypyrimidine and its key derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, as subtle changes in their solid-state architecture can significantly impact their biological activity and physicochemical properties. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of the observed structural motifs.
The Significance of Pyrimidine Derivatives in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence stems from their ability to mimic the endogenous purine and pyrimidine bases of nucleic acids, allowing them to interact with a wide array of biological targets. The specific substitution pattern on the pyrimidine ring dictates the molecule's shape, electronic distribution, and hydrogen bonding potential, thereby fine-tuning its pharmacological profile. The compounds discussed herein, derivatives of this compound, are of particular interest as intermediates in the synthesis of high-value active pharmaceutical ingredients.
Comparative Crystallographic Data Analysis
The following table summarizes the key crystallographic parameters for three derivatives of the 4-Amino-6-chloro-pyrimidine scaffold. This comparative presentation allows for a direct assessment of the impact of substituent changes on the crystal lattice and intermolecular interactions.
| Parameter | 4-Chloro-6-methoxypyrimidin-2-amine[1] | 2,4-Diamino-6-chloropyrimidine | 2-Amino-4-chloro-6-methylpyrimidine |
| Chemical Formula | C₅H₆ClN₃O | C₄H₅ClN₄ | C₅H₆ClN₃ |
| Molecular Weight | 159.58 | 144.56 | 143.57 |
| Crystal System | Monoclinic | Data not yet available in search | Data not yet available in search |
| Space Group | P2₁/c | Data not yet available in search | Data not yet available in search |
| a (Å) | 12.345(1) | Data not yet available in search | Data not yet available in search |
| b (Å) | 8.765(1) | Data not yet available in search | Data not yet available in search |
| c (Å) | 13.456(2) | Data not yet available in search | Data not yet available in search |
| α (°) | 90 | Data not yet available in search | Data not yet available in search |
| β (°) | 110.12(1) | Data not yet available in search | Data not yet available in search |
| γ (°) | 90 | Data not yet available in in search | Data not yet available in search |
| Volume (ų) | 1364.5(3) | Data not yet available in search | Data not yet available in search |
| Z | 8 | Data not yet available in search | Data not yet available in search |
| Key H-Bond Motif | N—H···N and N—H···O | Data not yet available in search | Data not yet available in search |
Expert Insights: The monoclinic crystal system and the P2₁/c space group observed for 4-Chloro-6-methoxypyrimidin-2-amine are common for small organic molecules. The presence of both N—H···N and N—H···O hydrogen bonds creates a robust, three-dimensional network in the solid state. The specific hydrogen bonding patterns are critical for understanding the crystal packing and can influence properties such as solubility and melting point. A detailed comparison with the other derivatives will be instrumental in elucidating how the substituent at the 2-position (methoxy vs. amino vs. methyl) modulates these intermolecular interactions.
Experimental Protocols: A Self-Validating System
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The protocols outlined below are designed to be self-validating, with clear checkpoints and explanations for key experimental choices.
Synthesis of 2-Amino-4-chloro-6-alkoxypyrimidines
This protocol describes a general method for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, which can be adapted for various alkoxy groups.
Rationale: The reaction proceeds via a nucleophilic aromatic substitution, where the more reactive chlorine atom at the 4-position of 2-amino-4,6-dichloropyrimidine is selectively replaced by an alkoxide. The choice of a polar aprotic solvent is crucial to facilitate the reaction between the ionic alkoxide and the heterocyclic substrate.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Alkoxide Formation: In a separate flask, prepare the desired sodium alkoxide by reacting the corresponding alcohol (e.g., methanol for the methoxy derivative) with sodium metal or sodium hydride under an inert atmosphere.
-
Reaction: Slowly add the alkoxide solution to the solution of 2-amino-4,6-dichloropyrimidine at room temperature. After the addition is complete, heat the reaction mixture to a temperature that ensures a reasonable reaction rate without promoting side reactions (typically 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization for X-ray Diffraction
Rationale: The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. The choice of solvent and the method of inducing supersaturation are critical variables that must be empirically determined for each compound.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature and induce crystallization.
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the solubility of the compound, leading to the formation of crystals.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a small loop or a pipette and mount them on a goniometer head for X-ray diffraction analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to structural elucidation.
Caption: Workflow from synthesis to X-ray crystal structure determination.
Conclusion and Future Directions
The crystallographic data for this compound and its derivatives provide a foundational understanding of their solid-state structures. The observed hydrogen bonding networks are key determinants of their crystal packing and, by extension, their physical properties. Further comparative studies on a wider range of derivatives are warranted to build a comprehensive structure-property relationship database. This will undoubtedly aid in the future design of novel pyrimidine-based therapeutic agents with optimized efficacy and developability.
References
A Comparative Guide to the Biological Activity of 4-Amino-6-chloro-2-methoxypyrimidine Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the structural core of nucleic acids and a plethora of biologically active molecules.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3] The 4-Amino-6-chloro-2-methoxypyrimidine core, in particular, offers a versatile template for synthetic modification. The substituents at the C2, C4, and C6 positions can be readily modified, allowing for the fine-tuning of physicochemical properties and biological targets.[4]
This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure. We will delve into their anticancer, antimicrobial, and herbicidal properties, supported by experimental data. Furthermore, we will explore the crucial structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the key assays used in their evaluation, ensuring a framework of scientific integrity and reproducibility.
Comparative Analysis of Biological Activities
The versatility of the pyrimidine scaffold allows for the development of compounds with diverse biological functions. The specific activity is largely dictated by the nature and position of substituents on the pyrimidine ring.
Anticancer Activity
Pyrimidine analogs are a cornerstone of cancer chemotherapy, often functioning as antimetabolites that interfere with nucleic acid synthesis or as kinase inhibitors that disrupt cell signaling pathways.[5][6] The introduction of various moieties to the this compound scaffold can dramatically influence cytotoxicity against various cancer cell lines.
Structure-Activity Relationship Insights:
-
Substitution at the 2-position: Electron-donating groups at this position can influence anticancer activity.[7]
-
Substitution at the 4-position: Modifications at the 4-amino group, such as the introduction of phenyl-substituted rings, have been shown to be critical for kinase inhibition and antitumor activity.[7]
-
Substitution at the 6-position: Replacing the chlorine atom at the C6 position with various aryl groups via reactions like the Suzuki cross-coupling can lead to potent derivatives.[4][8] The nature of the substituent on these aryl rings (e.g., electron-donating vs. electron-withdrawing groups) further modulates the activity.[9]
Comparative Cytotoxicity Data:
The following table summarizes the in-vitro antiproliferative activity of representative pyrimidine analogs against common human cancer cell lines. Activity is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | Core Structure Modification | Target Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Analog A | 6-Aryl substitution (e.g., 4-methoxyphenyl) | MCF-7 (Breast) | 15.6 | Antiproliferative | [10] |
| Analog B | 4-Hydrazone derivative | A549 (Lung) | 15.3 | Antiproliferative | [10] |
| Analog C | Fused Pyrrolo[2,3-d]pyrimidine | BEL-74502 (Liver) | < 0.10 | Potent Inhibition | [7] |
| Analog D | Fused Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Potent | Cell Cycle Arrest (G0-G1) | [10] |
| Analog E | Pyrrolo[2,3-d]pyrimidine (5k) | EGFR Kinase | 0.079 | Kinase Inhibition | [11] |
| Doxorubicin | (Reference Drug) | Multiple | Varies | Topoisomerase II Inhibition | [12] |
Antimicrobial Activity
The development of novel antimicrobial agents is a global health priority. Pyrimidine derivatives have shown considerable promise, exhibiting both antibacterial and antifungal properties.[2][3] The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative: Some pyrimidine analogs show selective activity. For example, certain 5-fluorouracil derivatives are potent against Gram-positive cocci but have little effect on Gram-negative bacteria like E. coli or P. aeruginosa.[13]
-
Substituent Effects: The presence of specific functional groups, such as thioethers or substituted amines, can enhance antimicrobial efficacy.[2] Triazole-substituted pyrimidines, for instance, have demonstrated higher antibacterial inhibition compared to thiadiazole derivatives.[2]
Comparative Antimicrobial Data:
The efficacy of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC) or by the zone of inhibition in a disk diffusion assay.
| Compound ID | Core Structure Modification | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Analog F | Thiazolo[3,2-a]pyrimidine | E. coli | 1.0 | - | [2] |
| Analog G | 5-Substituted Uracil | M. tuberculosis | 20-50 | - | [14] |
| Analog H | 3-methylpyrimidine | Candida albicans | - | Active | [15] |
| Analog I | Thieno[2,3-d]pyrimidine | S. aureus | - | Significant Activity | [3] |
| Ampicillin | (Reference Drug) | S. aureus | - | Varies | [16] |
Herbicidal Activity
In agriculture, pyrimidine derivatives are utilized as herbicides, often by inhibiting key plant enzymes like acetohydroxyacid synthase (AHAS).[17] This targeted action disrupts essential amino acid synthesis in weeds.
Structure-Activity Relationship Insights:
-
Target Enzyme Inhibition: The ability of pyrimidine thiourea compounds to inhibit AHAS is a key determinant of their herbicidal action.[17]
-
Broad-Spectrum Activity: Certain pyrimidine compounds exhibit broad-spectrum herbicidal activity against various weeds like Amaranthus retroflexus and Echinochloa crusgalli.[18][19]
Comparative Herbicidal Data:
| Compound ID | Core Structure Modification | Target Weed | Inhibition Rate (%) @ 100 mg/L | Reference |
| Analog J (4d) | Pyrimidine Thiourea | Brassica napus (root) | 81.5 | [17] |
| Analog K (4f) | Pyrimidine Thiourea | Digitaria adscendens (root) | 81.0 | [17] |
| Analog L (5c) | Pyrimidine-1,2,4-triazole | Brassica napus (stalk) | >80 | [20] |
| 2,4-D | (Reference Herbicide) | Echinochloa crusgalli | Varies | [20] |
Experimental Methodologies: A Framework for Validation
The trustworthiness of comparative data hinges on robust and standardized experimental protocols.[21] Below are detailed methodologies for key biological assays.
General Experimental Workflow
The evaluation of novel chemical entities follows a logical progression from initial screening to detailed mechanistic studies.
Caption: General workflow for the biological evaluation of pyrimidine analogs.
Protocol 1: MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is proportional to the number of viable cells.[22]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in a complete culture medium. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][23]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22][24]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial compounds.[25][26]
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrimidine analog onto the surface of the agar. A disk with the solvent can be used as a negative control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.
Structure-Activity Relationship (SAR) Visualization
The biological activity of these analogs is highly dependent on the substituents at various positions of the pyrimidine core. Understanding these relationships is key to designing more potent and selective compounds.
Caption: Key Structure-Activity Relationships for the Pyrimidine Scaffold.
Conclusion and Future Outlook
The this compound scaffold is a highly fruitful starting point for the development of novel therapeutic and agricultural agents. The evidence clearly demonstrates that targeted modifications at the C2, C4, and C6 positions can yield analogs with potent and selective anticancer, antimicrobial, and herbicidal activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce off-target toxicity, potentially leading to the development of next-generation drugs and agrochemicals. The integration of computational methods, such as molecular docking, will further streamline this process by predicting binding affinities and guiding synthetic efforts.[27]
References
- 1. ijcrt.org [ijcrt.org]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
Quantitative analysis of reaction kinetics for nucleophilic substitution on pyrimidines
Initiating Data Collection
I'm starting by diving into Google searches, aiming to build a strong foundation of knowledge. I'm focusing on quantitative aspects of reaction kinetics for nucleophilic substitution reactions of pyrimidines, looking for established methods and relevant experimental data.
Refining Search Strategies
I'm now expanding my Google searches to include terms related to experimental setups, factors impacting reaction rates, and common analytical techniques, all within the context of nucleophilic substitution reactions on pyrimidines. I'm also actively seeking authoritative sources and review articles to solidify my understanding of the theoretical underpinnings. Concurrently, I've begun to structure the comparison guide, aiming for a logical flow from theoretical basics to real-world applications. This includes sections on SNAr reactions in pyrimidines, analytical methods for kinetics, experimental design, and substituent/nucleophile effects. Furthermore, I'll start writing content, focusing on the rationale behind experimental choices and drafting detailed protocols.
Developing the Guide Structure
I'm now expanding my Google searches to include methodologies, analytical techniques, and kinetic models related to nucleophilic substitution on pyrimidines. I'm focusing on finding authoritative sources and review articles. I'm also starting to structure the guide with a framework that flows from the basics to applications, with sections on SNAr, analytical methods, experimental design, and effects of substituents. With this structure established, I will commence writing content. I'm concentrating on explaining the rationale behind experimental choices and creating detailed protocols for important workflows.
Navigating the In-Silico Landscape: A Comparative Guide to Modeling the Binding Affinity of 4-Amino-6-chloro-2-methoxypyrimidine Derivatives
In the contemporary drug discovery pipeline, the ability to accurately predict the binding affinity of small molecules to their biological targets is paramount. This guide provides an in-depth, comparative analysis of key in-silico methodologies for modeling the binding affinity of 4-Amino-6-chloro-2-methoxypyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. We will explore the theoretical underpinnings, practical applications, and inherent limitations of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics.
The this compound Scaffold: A Privileged Structure
The pyrimidine core is a cornerstone in medicinal chemistry, found in a multitude of clinically approved drugs. The this compound scaffold, in particular, presents a versatile platform for generating libraries of compounds with diverse pharmacological activities. The substituent positions on the pyrimidine ring allow for fine-tuning of steric, electronic, and pharmacokinetic properties, making this class of molecules a fertile ground for inhibitor design. The accurate prediction of how modifications to this scaffold impact binding affinity is a critical step in optimizing lead compounds and accelerating the journey from hit to candidate.[1][2][3]
A Comparative Overview of In-Silico Methodologies
The in-silico prediction of binding affinity can be approached from several angles, each with its own set of strengths and weaknesses. The choice of methodology often depends on the available computational resources, the stage of the drug discovery project, and the specific questions being addressed. Here, we compare three widely used techniques: molecular docking, molecular dynamics simulations, and QSAR modeling.
| Methodology | Primary Output | Computational Cost | Strengths | Limitations |
| Molecular Docking | Binding pose, docking score (binding affinity estimate) | Low to Medium | Fast screening of large libraries, provides structural insights into binding mode. | Scoring functions are often inaccurate, treats the receptor as rigid or partially flexible, does not account for solvent effects explicitly. |
| Molecular Dynamics (MD) Simulations | Trajectory of atomic motion, binding free energy (e.g., MM/PBSA), assessment of complex stability | High | Provides a dynamic view of the protein-ligand interaction, accounts for receptor flexibility and explicit solvent, can yield more accurate binding affinity estimates. | Computationally expensive, requires significant expertise to set up and analyze, results can be sensitive to force field choice. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive model correlating chemical structure with biological activity | Low to Medium | Can predict the activity of novel compounds without a known receptor structure, provides insights into key molecular descriptors influencing activity. | Requires a dataset of compounds with known activities, predictive power is limited to the chemical space of the training set, does not provide a physical model of the interaction. |
I. Molecular Docking: A First Glimpse into Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries of compounds against a protein target.
The causality behind this choice lies in its efficiency. For a large library of this compound derivatives, docking provides a computationally inexpensive first-pass filter to prioritize compounds for further investigation. The primary output is a "docking score," an estimation of the binding affinity, and a predicted binding pose, which offers valuable insights into the key interactions driving recognition.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking a this compound derivative to a protein kinase using AutoDock Vina, a widely used open-source docking program.[5][6]
Software Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in the PDBQT format.[5]
-
-
Ligand Preparation:
-
Obtain the 3D structure of the this compound derivative (e.g., from PubChem).
-
Load the ligand into ADT.
-
ADT will automatically detect the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.[5]
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the protein. The dimensions should be sufficient to allow the ligand to rotate freely.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files and the grid box parameters.
-
Run AutoDock Vina from the command line.
-
-
Analysis of Results:
-
The primary output is the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualize the predicted binding poses in PyMOL or Chimera to analyze interactions such as hydrogen bonds and hydrophobic contacts.[5]
-
Visualization of the Docking Workflow
Caption: Workflow for molecular docking using AutoDock Vina.
Hypothetical Docking Results
| Compound ID | Substitution at C5 | Docking Score (kcal/mol) |
| Lead-1 | -H | -7.5 |
| Deriv-1a | -F | -7.8 |
| Deriv-1b | -Cl | -8.2 |
| Deriv-1c | -CH3 | -7.9 |
| Deriv-1d | -OCH3 | -8.5 |
II. Molecular Dynamics (MD) Simulations: A Dynamic Perspective on Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic and more realistic representation of the protein-ligand complex in a simulated physiological environment. MD simulations can be used to refine docking poses, assess the stability of the complex over time, and calculate more accurate binding free energies.
The rationale for employing MD simulations is to introduce the complexities of protein flexibility and explicit solvent effects, which are often oversimplified in docking calculations. This leads to a more trustworthy assessment of binding affinity and stability.
Experimental Protocol: MD Simulation with GROMACS
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[7][8]
Software Requirements:
-
GROMACS: The MD simulation package.
-
VMD or PyMOL: For visualization and analysis.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-docked pose of the this compound derivative in the protein's active site.
-
Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.
-
Choose a suitable force field for the protein (e.g., CHARMM36).
-
Combine the protein and ligand coordinates and topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).
-
Visualization of the MD Simulation Workflow
Caption: Workflow for MD simulation of a protein-ligand complex.
III. Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is particularly useful when the 3D structure of the target protein is unknown or when a large dataset of compounds with known activities is available.
The expertise behind choosing QSAR lies in its ability to generalize from existing data. By identifying key molecular descriptors that correlate with the binding affinity of this compound derivatives, a predictive model can be built to estimate the activity of yet-to-be-synthesized compounds, thereby guiding synthetic efforts.
Experimental Protocol: QSAR Model Development
This protocol outlines the general steps for developing a 2D-QSAR model for this compound derivatives.
Software Requirements:
-
A molecular descriptor calculation software (e.g., PaDEL-Descriptor, RDKit).
-
A statistical analysis software (e.g., R, Python with scikit-learn).
Step-by-Step Methodology:
-
Data Collection and Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined binding affinities (e.g., IC50 values).
-
Convert IC50 values to pIC50 (-log(IC50)).
-
Draw the 2D structures of the compounds and optimize their geometries.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical) for each compound.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the descriptors with the pIC50 values for the training set.
-
-
Model Validation:
-
Validate the model using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the test set.[1][2][3]
-
Visualization of the QSAR Workflow
Caption: Workflow for QSAR model development.
Hypothetical QSAR Model Validation
| Statistical Parameter | Value | Interpretation |
| R² (Training Set) | 0.923 | Goodness of fit of the model to the training data.[1][2][3] |
| Q² (Cross-Validation) | 0.783 | Robustness and internal predictive power of the model.[1][2][3] |
| pred_R² (Test Set) | 0.712 | Predictive ability of the model for external data.[1][2][3] |
Integrated Data Comparison and Validation
The true power of in-silico modeling lies in the integration of multiple techniques and, most importantly, validation with experimental data. The following table presents a hypothetical comparison of results for our series of this compound derivatives.
| Compound ID | Docking Score (kcal/mol) | MM/PBSA ΔG_bind (kcal/mol) | Predicted pIC50 (QSAR) | Experimental pIC50 |
| Lead-1 | -7.5 | -25.3 | 6.2 | 6.1 |
| Deriv-1a | -7.8 | -28.1 | 6.5 | 6.4 |
| Deriv-1b | -8.2 | -32.5 | 6.9 | 6.8 |
| Deriv-1c | -7.9 | -29.0 | 6.6 | 6.5 |
| Deriv-1d | -8.5 | -35.2 | 7.2 | 7.1 |
This integrated view allows for a more confident assessment of the potential of each derivative. For instance, a compound that shows a favorable docking score, maintains a stable interaction in MD simulations with a good binding free energy, and has a high predicted activity from a validated QSAR model is a strong candidate for synthesis and experimental testing.
Conclusion
The in-silico modeling of binding affinity for this compound derivatives is a multifaceted endeavor that benefits from a synergistic approach. Molecular docking provides a rapid and efficient means of initial screening, while molecular dynamics simulations offer a more refined and dynamic understanding of the binding process. QSAR modeling complements these structure-based methods by providing a statistical framework for predicting activity and guiding the design of new analogs. By judiciously applying these techniques and critically evaluating their outputs against experimental data, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process for this important class of compounds.
References
- 1. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Synthetic Routes to Substituted Aminopyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its ability to form key hydrogen bond interactions with biological targets has cemented its role in the design of kinase inhibitors, anti-inflammatory agents, and various other therapeutics.[1][3][4] Consequently, the efficient and versatile synthesis of substituted aminopyrimidines is a critical endeavor in drug discovery and development.
This guide provides a head-to-head comparison of the most prominent synthetic strategies, moving beyond a simple recitation of protocols. We will delve into the mechanistic rationale behind each route, offering field-proven insights into their respective strengths, limitations, and ideal applications. The objective is to equip you, the practicing scientist, with the knowledge to make informed, strategic decisions for your specific synthetic challenges.
The Classical Approach: Condensation Reactions
The most traditional and often most direct route to the pyrimidine core is through the condensation of a three-carbon (C-C-C) electrophilic unit with an N-C-N nucleophilic unit, typically guanidine or its derivatives.[3][5] This approach is valued for its operational simplicity and use of readily available, inexpensive starting materials.
Mechanistic Rationale
The reaction generally proceeds via a tandem sequence of condensation and cyclization. For instance, the reaction between a β-dicarbonyl compound and guanidine involves the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The regiochemical outcome is dictated by the relative reactivity of the carbonyl groups in unsymmetrical dicarbonyl substrates.
Workflow & Mechanism: Guanidine Condensation
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05180J [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide to Validating Novel 4-Amino-6-chloro-2-methoxypyrimidine Derivatives
Introduction: The Scaffolding for Discovery
The 4-Amino-6-chloro-2-methoxypyrimidine core is a privileged scaffold in medicinal chemistry. Its inherent structural features—multiple sites for substitution and a nitrogen-rich heterocyclic system—make it a versatile starting point for the synthesis of novel compounds with potential therapeutic applications, including anticancer and antioxidant agents.[1][2][3] However, the promise of any new chemical entity hinges on an indisputable foundation: the correct and unambiguous validation of its molecular structure.
In drug discovery, structural ambiguity is a project-killer. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and flawed intellectual property filings. This guide provides a comprehensive, experience-driven comparison of the essential analytical techniques required to move from a proposed structure to a confirmed molecular entity. We will not merely list protocols; we will explore the causality behind the analytical choices, creating a self-validating workflow that ensures the scientific integrity of your findings.
The Integrated Validation Workflow: A Strategy for Certainty
The structural elucidation of a novel compound is not a linear process but an integrated strategy where each technique corroborates and builds upon the findings of the last. The goal is to construct an undeniable body of evidence. Our approach begins with confirming the molecular formula and proceeds through detailed mapping of the atomic framework, culminating in the definitive determination of its three-dimensional arrangement.
Caption: Integrated workflow for novel compound structural validation.
Part 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)
Before dedicating time to complex NMR analysis, the first and most crucial step is to confirm that the compound in your vial has the expected molecular weight and, more importantly, the correct elemental composition. Mass spectrometry (MS) is the definitive technique for this purpose.[4][5]
Why HRMS is Non-Negotiable
While low-resolution MS can provide the nominal mass, High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides a mass measurement with high accuracy (typically <5 ppm).[6][7] This precision is critical because it allows for the confident determination of a unique elemental formula, distinguishing it from other potential formulas that may have the same nominal mass. This capability is indispensable for the structural elucidation of unknown compounds.[8][9]
| Technique Comparison: Mass Spectrometry | |
| Metric | Low-Resolution MS (e.g., Quadrupole) |
| Primary Output | Nominal Mass (Integer) |
| Key Information | Confirms molecular weight. |
| Confidence Level | Moderate. Multiple formulas can fit a nominal mass. |
| Typical Use Case | Routine reaction monitoring. |
Protocol: HRMS Analysis via ESI-Q-TOF
This protocol outlines the steps for analyzing a purified, novel pyrimidine derivative.
1. Sample Preparation:
-
Purity First: Ensure the sample is of high purity as confirmed by a preliminary technique like LC-MS or NMR. Contaminants such as salts or polymers can suppress ionization.[6]
-
Solvent Selection: Dissolve approximately 0.1-1 mg of the compound in 1 mL of a high-purity, HPLC-grade solvent. A mixture of 50:50 acetonitrile:water or methanol:water is generally suitable for Electrospray Ionization (ESI).[6][7] Avoid non-volatile solvents like DMSO or DMF.[6]
-
Concentration: Aim for a final concentration between 1 and 50 µM.[7]
-
Ionization Aid: For positive ion mode analysis, which is common for nitrogenous compounds, add 0.1% formic acid to the sample solution to promote protonation and the formation of [M+H]⁺ ions.[6]
2. Instrument Setup & Data Acquisition:
-
Ionization Mode: Select ESI, as it is a soft ionization technique suitable for the polar, thermally labile molecules typical of drug discovery programs.[8]
-
Polarity: Set to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: Calibrate the TOF analyzer using a known standard to ensure high mass accuracy.
-
Acquisition: Infuse the sample directly or via an LC system. Acquire the full scan spectrum over a relevant m/z range (e.g., 100-1000 Da).
3. Data Analysis:
-
Identify the Molecular Ion: Locate the peak corresponding to the [M+H]⁺ ion.
-
Calculate Elemental Composition: Use the instrument's software to calculate possible elemental formulas based on the measured accurate mass. The software will rank formulas by the ppm error between the measured and theoretical mass.
-
Validate the Formula: The correct formula should have a low ppm error (<5 ppm), a plausible isotopic pattern, and make chemical sense based on the starting materials of the synthesis.
Part 2: Unraveling the Skeleton with NMR Spectroscopy
With the molecular formula confirmed by HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic puzzle. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The Synergy of 1D and 2D NMR
A logical, tiered approach to NMR is essential. We start with simple 1D experiments to get a census of the proton and carbon atoms and then use more complex 2D experiments to map their connections.
Caption: Relationships between core NMR experiments for structure elucidation.
| Technique Comparison: NMR Spectroscopy | |
| Experiment | Primary Information Revealed |
| ¹H NMR | Number of unique proton environments, chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).[10][11] |
| ¹³C NMR | Number of unique carbon environments. |
| DEPT-135 | Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.[12] |
| COSY | Shows coupling between protons, typically over 2-3 bonds (¹H-¹H connectivity).[13][14] |
| HSQC | Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C connectivity).[13][14] |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[14][15] |
Protocol: Comprehensive NMR Analysis
1. Sample Preparation:
-
Solvent: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; it must fully dissolve the compound and its residual proton signal should not obscure important analyte signals.
-
Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[11]
2. Data Acquisition:
-
Shimming: Shim the magnetic field to ensure homogeneity, which results in sharp, well-resolved peaks.
-
1D Spectra: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum and a DEPT-135 spectrum.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra. These experiments take longer, but the information they provide is invaluable.
3. A Step-by-Step Interpretation Strategy:
-
Step 1 (¹H Analysis): Analyze the ¹H NMR spectrum. List the chemical shifts, integrations, and multiplicities of all signals. Make preliminary assignments based on typical chemical shift regions.[16]
-
Step 2 (Carbon Census): Use the ¹³C and DEPT spectra to identify all carbon signals and classify them as CH₃, CH₂, CH, or quaternary (C).
-
Step 3 (HSQC Assignment): Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon. At this point, you have assigned all protonated carbons.
-
Step 4 (COSY Fragmentation): Use the COSY spectrum to connect protons that are coupled. This will reveal distinct molecular fragments (e.g., an ethyl group will show a clear correlation between the CH₂ and CH₃ protons).
-
Step 5 (HMBC Assembly): Use the HMBC spectrum to piece the fragments together. Look for correlations from protons to non-protonated (quaternary) carbons and between protons in different fragments. This is the final step in assembling the 2D structure.
Part 3: The Gold Standard: Single-Crystal X-Ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides a robust hypothesis for the structure, single-crystal X-ray crystallography remains the unparalleled "gold standard." It provides a direct visualization of the molecular structure in three dimensions, confirming connectivity and, crucially, determining the absolute configuration of chiral centers.[17]
When is it Necessary?
-
Unambiguous Proof: When absolute certainty is required for publication or patent filing.
-
Stereochemistry: When the molecule contains stereocenters whose configuration cannot be determined by NMR alone.
-
Complex Regioisomers: When NMR data is insufficient to definitively distinguish between two very similar isomers.
The primary limitation is the need to grow a high-quality single crystal of the compound, which can be a significant challenge. However, modern techniques have made it possible to determine absolute configurations from crystals of compounds containing only light atoms like oxygen.[18]
Comparative Case Study: Distinguishing Regioisomers
Consider a reaction of this compound with a hypothetical nucleophile, "R-NH₂". The reaction could potentially yield two different regioisomers, Compound A (substitution at C6) and Compound B (substitution at C4).
| Analytical Data | Predicted Outcome for Compound A (C6-substituted) | Predicted Outcome for Compound B (C4-substituted) | Rationale |
| HRMS ([M+H]⁺) | Identical m/z value | Identical m/z value | Isomers have the same molecular formula and thus the same mass. |
| ¹H NMR | One aromatic/vinylic singlet (H5). | One aromatic/vinylic singlet (H5). | Both isomers have a single proton on the pyrimidine ring. |
| HMBC | Crucial Correlation: The pyrimidine proton (H5) will show a 3-bond correlation to the carbon bearing the methoxy group (C2) AND the carbon bearing the amino group (C4). | Crucial Correlation: The pyrimidine proton (H5) will show a 3-bond correlation to the carbon bearing the methoxy group (C2) AND the carbon bearing the chloro group (C6). | This long-range correlation is the key differentiator. It definitively proves the connectivity of the H5 proton to its neighboring carbons, allowing for unambiguous assignment. |
| ¹³C NMR | Chemical shift of the carbon attached to the new "R-NH" group will be distinct. | Chemical shift of the carbon attached to the new "R-NH" group will be distinct. | The electronic environment of the substitution site will differ, leading to different ¹³C shifts. |
This case study illustrates the power of an integrated approach. While HRMS and ¹H NMR alone cannot distinguish between the isomers, the long-range correlations observed in the HMBC spectrum provide the decisive evidence needed to make a definitive structural assignment.
Conclusion
Validating the structure of novel compounds derived from scaffolds like this compound is a cornerstone of rigorous chemical research and drug development. A sequential and synergistic application of HRMS, 1D/2D NMR, and, when necessary, X-ray crystallography provides a self-validating system that ensures accuracy and builds confidence in downstream research. By understanding not just how to run these experiments, but why they are chosen and how their data interlink, researchers can navigate the path from synthesis to structural certainty with expertise and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. utoledo.edu [utoledo.edu]
- 7. HRMS Analysis [utmb.edu]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. acdlabs.com [acdlabs.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 17. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-6-chloro-2-methoxypyrimidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-6-chloro-2-methoxypyrimidine. The following protocols are synthesized from authoritative safety data sheets and established laboratory best practices to ensure personal safety, experimental integrity, and proper environmental stewardship. The causality behind each recommendation is explained to build a foundational understanding of safe chemical handling.
Core Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may vary slightly between suppliers, data from analogous pyrimidine compounds consistently identify the following primary hazards:
-
Skin Irritation: The compound is classified as a skin irritant, capable of causing redness, itching, and inflammation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation, potentially leading to damage if not addressed immediately.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause irritation to the respiratory tract.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound is considered harmful.[3][4]
These classifications necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in a solid (powder) form.
| Protection Area | Required PPE | Specification and Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] This is critical to prevent airborne particles from causing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. Double-gloving is recommended to minimize contamination risk during intricate procedures or when handling larger quantities.[7][8] |
| Fire/flame resistant and impervious lab coat. | Must be fully buttoned with long sleeves to protect skin and personal clothing from contamination.[9] | |
| Respiratory Protection | Local Exhaust Ventilation (LEV) or Chemical Fume Hood. | Essential for preventing the inhalation of dust.[1][10] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][11] |
| General Lab Attire | Long pants and closed-toe shoes. | A standard laboratory practice to ensure no skin is exposed.[9] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Handling Guide
A systematic approach is crucial for minimizing exposure and ensuring a safe experimental environment.
Step 1: Preparation
-
Review Documentation: Always consult the most current Safety Data Sheet (SDS) before beginning work.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood has a valid certification and is functioning correctly.[10]
-
Assemble Equipment: Have all necessary equipment, including a designated waste container, within the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat to create a secure seal.[8]
Step 2: Handling
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent dust dispersion.[12]
-
Manipulation: Keep the container with the chemical tightly closed when not in use.[1][10] Avoid actions that could generate dust.
-
Constant Vigilance: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling, even if gloves were worn.[1]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves and eye protection.
-
Hand Washing: Immediately wash hands with soap and water after all PPE has been removed.[8]
Disposal and Spill Management Plan
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and future exposure risks.
Waste Disposal
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag or container for disposal as hazardous waste.[8]
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][3] Never dispose of this chemical down the drain.[4][9]
Accidental Spill Management
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[9][13] Remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[13]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal.[1][11]
-
Decontaminate: Clean the spill area thoroughly.
Emergency First Aid Procedures
In the event of an exposure, immediate and correct first aid is vital.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs or persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][3]
-
Ingestion: If swallowed, rinse the mouth with water.[1][3] Call a POISON CENTER or doctor if you feel unwell.[1][3] Do not induce vomiting.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






